19,20-Epoxycytochalasin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGFLUFAVFHCM-WSRKEQNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Potent Mycotoxin: A Technical Guide to 19,20-Epoxycytochalasin C
An In-depth Exploration of the Discovery, Origin, and Biological Mechanisms of a Promising Anti-cancer Agent
Introduction
19,20-Epoxycytochalasin C is a fungal secondary metabolite belonging to the cytochalasan family, a class of compounds renowned for their diverse and potent biological activities. Since the initial discoveries of cytochalasans in the 1960s, this family of natural products has garnered significant interest from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their ability to disrupt actin polymerization. This compound, distinguished by the presence of an epoxide ring at the C19 and C20 positions, has emerged as a particularly promising molecule, demonstrating significant cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, fungal origins, physicochemical properties, and biological activity of this compound, with a focus on its potential as a therapeutic agent.
Discovery and Origin
The first documented isolation of this compound is attributed to Abate and colleagues in 1997, who identified the compound from the fungus Xylaria obovata.[1] Since this initial discovery, this mycotoxin has been isolated from a variety of endophytic and wood-inhabiting fungi, primarily within the Xylariaceae family. Notable producing organisms include:
The consistent discovery of this compound from these fungal genera underscores their significance as a rich source of bioactive natural products and highlights the ecological role these compounds may play in fungal life cycles and interactions with their hosts.
Physicochemical and Quantitative Biological Data
This compound is a crystalline solid with the molecular formula C₃₀H₃₇NO₇ and a molecular weight of 523.6 g/mol .[1][13] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
The biological activity of this compound has been predominantly characterized by its potent cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been determined in numerous studies and are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HL-60 | Human promyelocytic leukemia | 1.11 | [2] |
| HT-29 | Colorectal carcinoma | 0.65 | [14][15] |
| A-549 | Lung carcinoma | Varies | [14] |
| PC-3 | Prostate cancer | Varies | [14] |
| HCT-116 | Colorectal carcinoma | Varies | [14] |
| SW-620 | Colorectal adenocarcinoma | Varies | [14] |
| MCF-7 | Breast adenocarcinoma | Varies | [14] |
| SMMC-7721 | Hepatocellular carcinoma | Varies | [2] |
| SW480 | Colorectal adenocarcinoma | Varies | [2] |
| MOLT-4 | Acute lymphoblastic leukemia | 8.0 | [7] |
Experimental Protocols
Fungal Cultivation and Isolation of this compound
A generalized protocol for the cultivation of a producing fungus and the subsequent isolation of this compound is outlined below. This protocol is a composite of methodologies reported in the literature and may require optimization depending on the specific fungal strain.[3][5][7][8][16]
1. Fungal Culture:
-
The producing fungal strain (e.g., Xylaria karyophthora or Rosellinia sanctae-cruciana) is typically grown on a solid-state fermentation medium, such as autoclaved rice or potato dextrose agar (PDA), or in a liquid medium like potato dextrose broth (PDB).
-
Cultures are incubated at a controlled temperature, commonly around 25-28°C, for a period ranging from several days to weeks to allow for sufficient biomass and secondary metabolite production.
2. Extraction:
-
The fungal biomass and culture medium are harvested and extracted with an organic solvent, most commonly ethyl acetate or acetone.
-
The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Purification:
-
The crude extract is subjected to chromatographic purification. This often involves an initial fractionation step using techniques like solid-phase extraction (SPE).
-
Final purification is typically achieved through repeated rounds of preparative or semi-preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a gradient elution system with solvents such as water and acetonitrile, sometimes with the addition of a modifier like formic acid.
4. Structure Elucidation:
-
The purified compound's structure is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method to determine cytotoxicity and cell proliferation.[17][18][19][20]
1. Cell Plating:
-
Adherent cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of this compound (typically in a DMSO solution, with a final DMSO concentration kept below 1%) and incubated for a specified period (e.g., 48 or 72 hours).
3. Cell Fixation:
-
The culture medium is removed, and the cells are fixed to the plate by adding a cold solution of trichloroacetic acid (TCA).
4. Staining:
-
The fixed cells are washed with water and then stained with a solution of Sulforhodamine B dye, which binds to cellular proteins.
5. Solubilization and Absorbance Measurement:
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510-540 nm. The absorbance is proportional to the number of viable cells.
6. Data Analysis:
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of cytochalasans is a complex process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The following diagram illustrates a plausible biosynthetic pathway leading to the formation of the 19,20-epoxide moiety characteristic of this class of compounds.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
The following diagram outlines the typical experimental workflow for the isolation and characterization of this compound from a fungal source.
Caption: Workflow for isolation and characterization of this compound.
Signaling Pathway of CDK2 Inhibition
This compound has been shown to exert its cytotoxic effects, at least in part, by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14] The diagram below illustrates the putative signaling pathway.
Caption: Signaling pathway of CDK2 inhibition by this compound.
Conclusion
This compound stands out as a potent cytotoxic agent with a well-defined fungal origin. Its ability to inhibit CDK2 and induce cell cycle arrest in cancer cells makes it a compelling candidate for further investigation in the realm of drug discovery and development. The detailed experimental protocols for its isolation and biological evaluation, as outlined in this guide, provide a solid foundation for researchers aiming to explore the therapeutic potential of this fascinating natural product. Future studies are warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and assess its efficacy and safety in preclinical and clinical settings. The continued exploration of the fungal kingdom for novel bioactive compounds like this compound holds immense promise for the discovery of next-generation therapeutics.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans produced by Xylaria karyophthora and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New cytochalasin from Rosellinia sanctae-cruciana, an endophytic fungus of Albizia lebbeck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19,20-Epoxycytochalasin Q | C30H37NO7 | CID 44559501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating a Potential Anti-Cancer Agent: A Technical Guide to 19,20-Epoxycytochalasin C from Xylaria Species
For Immediate Release
This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the isolation and characterization of 19,20-Epoxycytochalasin C, a promising cytotoxic compound, from fungi of the Xylaria genus. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow, offering a practical guide for laboratories engaged in natural product discovery and oncology research.
Introduction: The Promise of Xylaria Metabolites
The fungal genus Xylaria, widely distributed in terrestrial and marine environments, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] These compounds, including terpenoids, alkaloids, polyketides, and cytochalasins, have garnered significant attention for their potential applications in medicine and agriculture, exhibiting antibacterial, antifungal, antimalarial, and cytotoxic properties.[1][2][4] Among these, the cytochalasan alkaloids, a class of nitrogen-containing compounds, are noted for their potent bioactivities.[3] this compound, a member of this family, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for novel drug development.[5] This guide details the methodologies for its isolation from Xylaria species.
Fungal Sources and Fermentation
This compound has been successfully isolated from several species of the Xylaria genus, often from endophytic fungi. Notable source organisms include:
-
Xylaria cf. curta : An endophytic fungus from which nine new 19,20-epoxycytochalasans were isolated, alongside the known this compound.[5]
-
Xylaria hypoxylon : This soil-derived fungus has also been a source for the isolation of this compound and other related cytochalasins.[1]
-
Xylaria karyophthora : A study on this species, a putative pathogen of greenheart trees, also led to the isolation of a series of 19,20-epoxidated cytochalasins.[6][7][8]
General Fermentation Protocol:
The production of this compound is typically achieved through solid-state fermentation, which has been shown to be effective for inducing the expression of secondary metabolite gene clusters in Xylaria.
-
Strain Culturing: The Xylaria strain is initially cultured on a suitable solid medium such as Potato Dextrose Agar (PDA) to obtain sufficient mycelial biomass.
-
Solid-State Fermentation: The mature mycelial plugs are then used to inoculate a solid substrate, most commonly rice medium. The fermentation is carried out in flasks under static conditions at room temperature for a period of 4-6 weeks. This extended fermentation period is often crucial for the accumulation of the desired secondary metabolites.
-
Submerged Cultivation for Scale-Up: For larger-scale production, submerged cultivation in a stirred-tank bioreactor can be employed. This method allows for greater control over fermentation parameters such as pH, pO2, and nutrient levels.[7][8]
Isolation and Purification Workflow
The isolation of this compound from the fermented rice culture involves a multi-step extraction and chromatographic purification process. A generalized workflow is presented below.
Detailed Experimental Protocol:
-
Extraction: The solid fermented rice culture is exhaustively extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography. A step-gradient elution is commonly employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Bioassay-Guided Fractionation: The collected fractions are screened for biological activity, such as cytotoxicity against a panel of cancer cell lines. This allows for the identification of the fractions containing the compound of interest.
-
Further Purification: The bioactive fractions are pooled and subjected to further purification steps. This may involve additional rounds of silica gel chromatography or Sephadex LH-20 column chromatography to remove impurities.
-
Final Purification by HPLC: The final purification is typically achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
Structural Elucidation and Characterization
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.
| Analytical Technique | Purpose | Typical Observations |
| HRESIMS | Determination of the molecular formula. | Provides the high-resolution mass-to-charge ratio (m/z) to deduce the elemental composition. |
| 1D NMR (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework. | Provides chemical shifts and coupling constants to identify the different functional groups and their connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Confirmation of the planar structure and stereochemistry. | Establishes correlations between protons and carbons to assemble the complete molecular structure. |
| X-ray Diffraction | Unambiguous determination of the absolute configuration. | Provides the three-dimensional arrangement of atoms in a crystalline sample. |
| ECD Calculation | Determination of the absolute configuration in solution. | Compares the experimentally measured electronic circular dichroism spectrum with the computationally predicted spectrum. |
Biological Activity: Cytotoxicity Profile
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the reported inhibitory concentrations (IC₅₀).
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | >40 | [5] |
| A549 | Lung Carcinoma | 0.2-0.7 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | >40 | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.1-1.2 | [7] |
| SW480 | Colon Adenocarcinoma | >40 | [5] |
| HT-29 | Colon Adenocarcinoma | 0.65 | [9][10] |
| PC-3 | Prostate Adenocarcinoma | - | [9] |
| HCT-116 | Colorectal Carcinoma | - | [9] |
| SW-620 | Colorectal Adenocarcinoma | - | [9] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
The cytotoxic mechanism of this compound is an active area of research. Studies suggest that the hydroxyl group at the C7 position is crucial for its biological activity.[9] Oxidation of this group leads to a significant reduction in cytotoxic potential.[9] Furthermore, it has been proposed that Cyclin-Dependent Kinase 2 (CDK2) could be a possible target of this compound.[9][10]
Conclusion and Future Directions
This compound represents a valuable lead compound for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from Xylaria species. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its preclinical and clinical potential. The rich chemical diversity of the Xylaria genus suggests that it will continue to be a fruitful source for the discovery of new bioactive compounds with therapeutic relevance.[1][2][3][4]
References
- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Secondary metabolites of endophytic Xylaria species with potential applications in medicine and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Biosynthesis of 19,20-Epoxycytochalasans: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and diverse family of fungal secondary metabolites renowned for their wide range of biological activities, including potent cytotoxic, antimicrobial, and anti-inflammatory properties. A significant subset of this family, the 19,20-epoxycytochalasans, are characterized by an epoxide moiety on the macrocyclic ring, a structural feature that often enhances their bioactivity. This technical guide provides an in-depth exploration of the biosynthetic pathway of 19,20-epoxycytochalasans, with a focus on the core enzymatic machinery, quantitative production data, and detailed experimental protocols to aid in their study and exploitation for drug development.
The Core Biosynthetic Pathway
The biosynthesis of 19,20-epoxycytochalasans begins with the construction of the characteristic cytochalasan scaffold, a hybrid structure derived from a polyketide and an amino acid. This core assembly is orchestrated by a multifunctional enzyme complex, followed by a series of tailoring reactions that introduce structural diversity, including the crucial 19,20-epoxidation.
Core Scaffold Formation: The PKS-NRPS Machinery
The initial steps in the biosynthesis of all cytochalasans are catalyzed by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.[1][2] This large, multidomain protein is responsible for the iterative condensation of malonyl-CoA units to form a polyketide chain and the subsequent incorporation of an amino acid, typically phenylalanine or a derivative thereof. The resulting intermediate is then cyclized to form the perhydroisoindolone ring system fused to the macrocycle, which is characteristic of the cytochalasan family. Gene clusters responsible for cytochalasan biosynthesis, such as the ccs cluster in Aspergillus clavatus and the che cluster in Penicillium expansum, have been identified and shown to encode the central PKS-NRPS as well as other necessary enzymes.[1][2][3]
Tailoring Reactions: The Role of Monooxygenases in 19,20-Epoxidation
Following the formation of the core cytochalasan scaffold, a series of post-PKS-NRPS tailoring reactions occur. These modifications are crucial for the final structure and bioactivity of the molecule. The formation of the 19,20-epoxide is a key late-stage tailoring step, and evidence strongly suggests that this reaction is catalyzed by a cytochrome P450 monooxygenase (P450). These heme-containing enzymes are well-known for their ability to perform a wide range of oxidative reactions, including epoxidations, in natural product biosynthesis.
While the specific P450 enzyme responsible for the 19,20-epoxidation has not been definitively characterized for all known 19,20-epoxycytochalasans, studies on related biosynthetic pathways provide strong evidence for their involvement. For instance, in the biosynthesis of chaetoglobosin A, the P450 enzyme CHGG_01243 is known to iteratively hydroxylate the C-19 and C-20 positions, which is a likely prerequisite for epoxidation. Furthermore, combinatorial biosynthesis studies have shown that heterologous expression of certain P450s, such as CYP3, can introduce site-selective epoxidations in cytochalasan backbones, leading to the formation of novel epoxycytochalasans. The promiscuity of these tailoring enzymes suggests that different P450s may be responsible for the 19,20-epoxidation in different fungal species.
Another class of enzymes that could potentially be involved in this epoxidation are the Baeyer-Villiger monooxygenases (BVMOs), which are also known to be present in cytochalasan gene clusters and are responsible for oxygen insertion reactions.[1]
Quantitative Production of 19,20-Epoxycytochalasans
The production titers of 19,20-epoxycytochalasans can vary significantly depending on the fungal strain, fermentation conditions, and genetic modifications. The following table summarizes some of the reported production yields for various 19,20-epoxycytochalasans.
| Compound | Producing Organism | Fermentation Conditions | Titer (mg/L) | Reference |
| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized semi-solid rice medium | 440.3 | |
| 19,20-Epoxycytochalasin C | Xylaria cf. curta | Rice fermentation | Not specified | [4][5] |
| 19,20-Epoxycytochalasin D | Xylaria cf. curta | Rice fermentation | Not specified | [4][5] |
| 19,20-Epoxycytochalasin N1 | Rosellinia sanctae-cruciana | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 19,20-epoxycytochalasan biosynthesis. These protocols are based on established methods in fungal natural product research and can be adapted for specific fungal systems.
Fungal Fermentation and Extraction of 19,20-Epoxycytochalasans
Objective: To cultivate a 19,20-epoxycytochalasan-producing fungus and extract the target compounds for analysis.
Materials:
-
Fungal strain (e.g., Xylaria sp.)
-
Solid or liquid fermentation medium (e.g., Potato Dextrose Agar/Broth, rice medium)
-
Erlenmeyer flasks or bioreactor
-
Incubator/shaker
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a C18 column
Protocol:
-
Inoculate the fungal strain onto the chosen fermentation medium. For solid-state fermentation, a rice medium is commonly used. For liquid fermentation, a suitable broth such as Potato Dextrose Broth can be employed.
-
Incubate the culture under appropriate conditions of temperature (e.g., 25-28°C) and agitation (for liquid cultures) for a period of 14-21 days.
-
After the incubation period, harvest the fungal biomass and the culture medium.
-
Extract the culture medium and/or the mycelium with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to fractionate the compounds.
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the desired 19,20-epoxycytochalasans.
-
Purify the target compounds from the enriched fractions using preparative HPLC with a C18 column.
Quantitative Analysis by HPLC-MS/MS
Objective: To accurately quantify the concentration of 19,20-epoxycytochalasans in a fungal extract.
Materials:
-
Purified 19,20-epoxycytochalasan standard
-
HPLC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Acetonitrile (ACN) and formic acid (FA)
-
Methanol
-
Ultrapure water
Protocol:
-
Prepare a stock solution of the purified 19,20-epoxycytochalasan standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve a known amount of the fungal extract in methanol.
-
Set up the HPLC-MS/MS method. A typical mobile phase consists of water with 0.1% FA (A) and ACN with 0.1% FA (B). A gradient elution from 5% to 95% B over 10-15 minutes is a good starting point.
-
Optimize the MS/MS parameters for the target compound in positive ion mode. This involves determining the precursor ion ([M+H]⁺) and the most abundant product ions for multiple reaction monitoring (MRM).
-
Inject the calibration standards to generate a standard curve.
-
Inject the fungal extract sample.
-
Quantify the amount of the 19,20-epoxycytochalasan in the sample by comparing its peak area to the standard curve.
Heterologous Expression of a Putative Cytochalasan P450 Epoxidase in Pichia pastoris
Objective: To express a candidate P450 monooxygenase from a 19,20-epoxycytochalasan biosynthetic gene cluster in a heterologous host for functional characterization.
Materials:
-
Pichia pastoris expression system (e.g., EasySelect™ Pichia Expression Kit)
-
pPICZ vector
-
Gene of interest (putative P450)
-
Restriction enzymes and T4 DNA ligase
-
E. coli for cloning
-
Methanol for induction
Protocol:
-
Amplify the full-length cDNA of the candidate P450 gene from the producing fungus.
-
Clone the P450 gene into the pPICZ expression vector under the control of the methanol-inducible AOX1 promoter.
-
Transform the linearized recombinant plasmid into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin™.
-
Screen for high-expressing clones by small-scale expression trials. Inoculate colonies into BMGY medium and grow for 24 hours. Then, pellet the cells and resuspend in BMMY medium containing methanol to induce protein expression.
-
For large-scale expression, grow a selected clone in BMGY to a high cell density, then induce with methanol for 48-72 hours.
-
Harvest the cells and prepare a cell-free extract for subsequent enzyme assays or purification.
In Vitro Enzyme Assay for P450-mediated Epoxidation
Objective: To determine the epoxidizing activity of the heterologously expressed P450 enzyme.
Materials:
-
Cell-free extract containing the recombinant P450 enzyme
-
A suitable cytochalasan precursor substrate (without the 19,20-epoxide)
-
NADPH
-
A cytochrome P450 reductase (can be from a variety of sources, as P450s often function with partner reductases)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
HPLC-MS/MS system for product analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, the cytochalasan precursor substrate, and the cytochrome P450 reductase.
-
Add the cell-free extract containing the recombinant P450 enzyme.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extracting with ethyl acetate.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC-MS/MS to detect the formation of the 19,20-epoxycytochalasan product. Compare the retention time and mass spectrum to an authentic standard if available.
Gene Disruption of a Putative P450 Epoxidase using CRISPR/Cas9
Objective: To knock out the candidate P450 gene in the native producing fungus to confirm its role in 19,20-epoxidation.
Materials:
-
Fungal protoplasts
-
CRISPR/Cas9 system components (Cas9 expression vector, sgRNA expression vector)
-
A selectable marker (e.g., hygromycin resistance)
-
PEG-calcium chloride solution for transformation
Protocol:
-
Design a single guide RNA (sgRNA) targeting a specific site within the putative P450 gene.
-
Clone the sgRNA into an appropriate expression vector.
-
Prepare protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.
-
Co-transform the protoplasts with the Cas9 expression plasmid and the sgRNA expression plasmid, along with a selectable marker if not present on the plasmids.
-
Regenerate the protoplasts on an osmotic-stabilized medium containing the selection agent.
-
Isolate genomic DNA from the resulting transformants and screen for the desired gene disruption by PCR and sequencing.
-
Cultivate the knockout mutant under the same conditions as the wild-type strain and analyze the metabolite profile by HPLC-MS/MS to confirm the abolishment of 19,20-epoxycytochalasan production.
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Proposed biosynthetic pathway of 19,20-epoxycytochalasans.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Caption: Workflow for in vitro P450 enzyme assay.
Conclusion
The biosynthesis of 19,20-epoxycytochalasans is a complex process involving a core PKS-NRPS assembly line and a series of tailoring enzymes, most notably cytochrome P450 monooxygenases for the final epoxidation step. Understanding this pathway is crucial for the targeted discovery of novel cytochalasans and for the metabolic engineering of producing strains to improve yields of these valuable bioactive compounds. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate and harness the biosynthetic potential of these fascinating fungal metabolites. Further research is needed to fully characterize the specific P450 epoxidases and their kinetic properties to enable more precise engineering of these biosynthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. static.igem.org [static.igem.org]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 19,20-Epoxycytochalasin C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 19,20-Epoxycytochalasin C, a potent fungal metabolite with significant potential in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a member of the cytochalasan family of mycotoxins, characterized by a highly substituted perhydroisoindol-1-one moiety fused to a macrocyclic ring. The presence of a 19,20-epoxide ring is a key structural feature.
Chemical Structure:
Image Source: PubChem CID 126456219
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189351-79-9 | [1] |
| Molecular Formula | C₃₀H₃₇NO₇ | [1] |
| Molecular Weight | 523.6 g/mol | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [3] |
| Purity | >95% by HPLC | [1] |
| Storage | -20°C | [1] |
| Origin | Fungal metabolite from Xylaria and Nemania species. | [4][5] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, most notably cytotoxic, antiplasmodial, and phytotoxic effects.
Cytotoxic Activity
The compound exhibits significant cytotoxicity against various human cancer cell lines. Of particular note is its potent activity against the HL-60 human leukemia cell line.[4] Research suggests that the cytotoxic potential is linked to the presence of a hydroxyl group at the C7 position; oxidation of this group leads to a significant reduction in activity.[6]
In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| HL-60 (Human leukemia) | 1.11 | [4] |
| HT-29 (Colon cancer) | 0.650 | [6] |
Antiplasmodial Activity
This compound has shown potent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[7] However, in vivo studies in a mouse model indicated weak suppressive antiplasmodial activity and associated toxicity at a dose of 100 mg/kg.[7][8]
In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | IC₅₀ (ng/mL) | Reference |
| Chloroquine-sensitive | 0.07 | |
| Chloroquine-resistant | 0.05 |
Mechanism of Action: CDK2 Inhibition
Studies have indicated that Cyclin-Dependent Kinase 2 (CDK2) is a potential target of this compound.[6] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis.[6] The interaction with tubulin, restricting filament elongation and network formation, has also been observed.[6]
Experimental Protocols
Isolation and Purification from Fungal Culture
This compound is a natural product isolated from the fermentation broths of various fungi, including species of Xylaria and Nemania.[4][9][10][11] The general workflow for its isolation is as follows:
Protocol Outline:
-
Fermentation: The fungus (e.g., Xylaria cf. curta) is cultured on a suitable medium, such as rice, to produce the desired metabolites.[4]
-
Extraction: The fermentation product is extracted with an organic solvent like ethyl acetate to obtain a crude extract.
-
Purification: The crude extract is then subjected to purification, typically using preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.[9]
Cytotoxicity Determination: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][12][13][14]
SRB Assay Workflow:
References
- 1. abcam.com [abcam.com]
- 2. 19,20-Epoxycytochalasin Q | C30H37NO7 | CID 44559501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M, Isolated from a Diseased Torreya taxifolia Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. zellx.de [zellx.de]
An In-Depth Technical Guide to the Mechanism of Action of 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin C is a potent bioactive fungal metabolite belonging to the cytochalasan class of natural products.[1] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its effects on the actin cytoskeleton, cell cycle progression, and induction of apoptosis. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and professionals in drug development. The primary mode of action of this compound involves its direct interaction with actin filaments, leading to the disruption of the cytoskeleton.[1] Furthermore, it exhibits significant anti-proliferative effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), causing cell cycle arrest in the S phase.[2] This culminates in the activation of the intrinsic apoptotic pathway, mediated by caspase-3/7.[2] The crucial structural features for its bioactivity, the epoxy group at positions 19 and 20 and a hydroxyl group at the C7 position, are also highlighted.[2]
Core Mechanism of Action: Actin Cytoskeleton Disruption
The defining characteristic of the cytochalasan family, including this compound, is their profound impact on the actin cytoskeleton.[1] The primary mechanism involves the binding of the molecule to the barbed end of actin filaments. This interaction inhibits the addition of new actin monomers to the growing filament, effectively capping the filament and promoting its depolymerization.[1] This disruption of actin dynamics leads to significant changes in cell morphology, motility, and division.[1][3]
Experimental Protocol: Pyrene-Based Actin Polymerization Assay
This protocol is a generalized procedure for assessing the effect of a compound on actin polymerization using pyrene-labeled actin.
Materials:
-
Pyrene-labeled actin monomer solution
-
Unlabeled actin monomer solution
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, pH 8.0)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Tris-HCl, 10 mM ATP, pH 7.5)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer capable of excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a working solution of actin monomers by mixing pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration and percentage of labeling (typically 5-10%). Keep on ice.
-
To the wells of a 96-well black plate, add the desired concentration of this compound or vehicle control.
-
Initiate the polymerization reaction by adding the actin monomer solution to each well, followed by the addition of 1/10th volume of 10x polymerization buffer.
-
Immediately place the plate in the fluorometer and begin recording the fluorescence intensity over time at regular intervals.
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase. The effect of this compound is quantified by comparing the polymerization rates in its presence to the vehicle control.
Anti-Proliferative Activity and Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is a direct consequence of its ability to interfere with fundamental cellular processes.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values for this compound across various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 0.650 | [2][4] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 8.0 | [4] |
| A549 | Lung Carcinoma | >10 | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | >10 | [5] |
| MCF-7 | Breast Adenocarcinoma | >10 | [5] |
| SW480 | Colon Adenocarcinoma | >10 | [5] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution, pH 10.5
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).
-
Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plate again with 1% acetic acid to remove unbound SRB.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Regulation: Inhibition of CDK2
A key mechanism underlying the anti-proliferative effects of this compound is its ability to induce cell cycle arrest.[2] Studies have shown that it specifically causes an accumulation of cells in the S phase of the cell cycle.[2] This is achieved through the direct inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition and S phase progression.[2]
Quantitative Data: CDK2 Inhibition
| Target | Assay | IC50 (µM) | Reference |
| CDK2 | ADP-Glo Kinase Assay | ~0.9 | [2] |
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Substrate for CDK2 (e.g., histone H1)
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the ADP concentration, which reflects the kinase activity. The inhibitory effect of this compound is determined by comparing the luminescence in its presence to the control.
Induction of Apoptosis
The culmination of the cellular insults induced by this compound is the activation of programmed cell death, or apoptosis.[2] This process is mediated by the activation of effector caspases, specifically caspase-3 and caspase-7.[2] While the precise upstream signaling events are not fully elucidated for this specific compound, the involvement of the intrinsic (mitochondrial) pathway is suggested by studies on other cytochalasans. This pathway typically involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure. The presence of the epoxy group at positions C-19 and C-20 is a distinguishing feature that enhances its reactivity.[1] Additionally, the hydroxyl group at the C7 position has been identified as crucial for its cytotoxic potential.[2] Oxidation of this hydroxyl group to a ketone results in a significant reduction in activity, highlighting its importance in the molecule's interaction with its biological targets.[2][4]
Conclusion and Future Directions
This compound is a potent natural product with a multi-faceted mechanism of action that centers on the disruption of the actin cytoskeleton and the induction of cell cycle arrest and apoptosis. Its specific inhibition of CDK2 makes it an interesting candidate for further investigation in the context of cancer drug development. Future research should focus on elucidating the precise molecular interactions between this compound and its protein targets. Quantitative studies on its direct effects on actin polymerization kinetics are needed to provide a more complete picture of its primary mechanism. Furthermore, a detailed investigation into the upstream signaling events that link cellular stress to the activation of the apoptotic cascade will be crucial for a comprehensive understanding of its mode of action and for the rational design of novel therapeutic strategies. The potential for synergistic effects with other anti-cancer agents that target different cellular pathways also warrants exploration.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 3. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 4. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin polymerisation assay [wwwuser.gwdguser.de]
Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxic Effects of 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the cytotoxic mechanisms of 19,20-Epoxycytochalasin C, a potent fungal metabolite, against various cancer cell lines. It consolidates key quantitative data, details the experimental protocols used for its evaluation, and visualizes the compound's mechanism of action and experimental workflows.
Executive Summary
This compound, a member of the cytochalasan family, has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Its primary mechanism involves the disruption of the actin cytoskeleton, leading to profound effects on cell morphology, adhesion, and motility. Furthermore, it has been shown to induce a dose-dependent S-phase arrest in the cell cycle through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This cell cycle blockade ultimately culminates in programmed cell death via the activation of the caspase-3/7 apoptotic pathway. The compound's efficacy, particularly its potent activity against colon cancer cells, marks it as a promising candidate for further preclinical and clinical investigation in oncology drug development.
Quantitative Data: Cytotoxic Efficacy
The cytotoxic activity of this compound is most effectively summarized by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The compound exhibits potent activity, often in the nanomolar to low-micromolar range.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HT-29 | Colorectal Carcinoma | 0.650 | [1][2] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [3][4] |
| A549 | Lung Carcinoma | >10 | [3] |
| HCT-116 | Colorectal Carcinoma | Efficacious Activity Reported | [1] |
| MCF-7 | Breast Adenocarcinoma | 2.91 | [3] |
| SW-620 | Colorectal Adenocarcinoma | Efficacious Activity Reported | [1] |
| PC-3 | Prostate Adenocarcinoma | Efficacious Activity Reported | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | >10 | [3] |
| SW480 | Colorectal Adenocarcinoma | >10 | [3] |
| *Note: The study by Lian et al. (2019) evaluated multiple compounds. Compound 10 in this study is this compound, which showed significant specific cytotoxicity against HL-60 cells but weaker activity against A549, SMMC-7721, MCF-7, and SW480 cell lines in their screen.[3][4] |
Mechanism of Action: A Multi-pronged Attack
This compound exerts its cytotoxic effects through a coordinated disruption of critical cellular processes, primarily targeting the cytoskeleton and cell cycle machinery.
Key Mechanistic Actions:
-
Actin and Tubulin Disruption: As a cytochalasan, the compound alters actin filaments, affecting cell motility, morphology, and adherence.[1] This leads to observable changes such as cell rounding and the degeneracy of epithelial cell aggregates.[1] It has also been found to interact with tubulin, restricting filament elongation and network formation.[2]
-
Cell Cycle Arrest: The compound induces a dose-dependent arrest in the S phase of the cell cycle in cancer cells like HT-29.[1] This is facilitated by the inhibition of CDK2, a key kinase for the G1/S checkpoint, thereby halting DNA replication and unscheduled proliferation.[2]
-
Induction of Apoptosis: The S-phase arrest triggered by this compound leads to programmed cell death.[1] This is executed through the activation and cleavage of effector caspases, specifically caspase-3 and caspase-7.[1]
The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity based on the measurement of cellular protein content.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.25 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).[1]
-
Cell Fixation: Discard the supernatant. Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle.[1]
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10^5 HT-29 cells/well in a 6-well plate) and treat with various concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.[1]
-
Rehydration & RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (0.1 mg/mL) and incubate at 37°C for 90 minutes to degrade RNA.[1]
-
DNA Staining: Add Propidium Iodide (PI) to a final concentration of 10 µg/mL and incubate in the dark for 15-30 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer (e.g., FACS Calibur).[1] Excite PI with a 488 nm laser and collect fluorescence in the appropriate channel (e.g., FL2).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This protocol outlines a representative method using a luminogenic substrate to measure the activity of key executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound at various concentrations for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at a low speed for 1 minute.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from no-cell control wells) is subtracted from all experimental readings. An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity.
The diagram below outlines a typical workflow for evaluating the cytotoxic properties of a compound like this compound.
Conclusion and Future Directions
This compound has emerged as a fungal metabolite with considerable anticancer properties. Its ability to disrupt the cytoskeleton, halt the cell cycle in S-phase via CDK2 inhibition, and induce caspase-mediated apoptosis provides a strong rationale for its development as a therapeutic agent. The compound's selectivity for some cancer cells over normal cells further enhances its potential.[1]
Future research should focus on several key areas:
-
Broad-Spectrum Efficacy: Expanding the panel of cancer cell lines to identify the full spectrum of its activity.
-
In Vivo Studies: Transitioning from in vitro work to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.[1]
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
-
Structure-Activity Relationship (SAR): Further studies, such as those that identified the importance of the C7 hydroxyl group for its activity, can guide the synthesis of more potent and selective analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
19,20-Epoxycytochalasin C as a Selective CDK2 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 19,20-Epoxycytochalasin C, a fungal metabolite, and its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is collated from published research, offering a comprehensive resource on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Findings
This compound has been identified as a promising inhibitor of CDK2, a key regulator of the cell cycle.[1] Research indicates that this natural product induces S-phase cell cycle arrest and apoptosis in cancer cells, pointing to its potential as a therapeutic agent.[1] The biological activity of this compound is critically dependent on the hydroxyl group at the C7 position; oxidation of this group leads to a significant reduction in its cytotoxic and CDK2 inhibitory potential.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key data for easy comparison.
Table 1: In Vitro CDK2 Kinase Inhibition
| Compound | Concentration | % Inhibition | IC50 (CDK2) | Selectivity |
| This compound | Specified Concentrations | 39%, 66%, 88% | ≈0.9 μM | ~690-fold |
| Other Analogues | 1 μM | Less Selective | - | - |
Data sourced from in vitro CDK2 kinase activity screening.[1]
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | HT-29 (Colon Cancer) | 650 nM |
| Oxidized Metabolite | HT-29 (Colon Cancer) | >10 μM |
| This compound | HL-60 (Leukemia) | 1.11 μM |
The parent molecule demonstrated 16 times higher cytotoxic potential compared to its oxidized metabolite.[1][2][3]
Mechanism of Action & Signaling Pathway
This compound exerts its anticancer effects by directly targeting CDK2. Inhibition of CDK2 disrupts the G1/S checkpoint of the cell cycle, leading to an arrest in the S phase.[1] This prolonged cell cycle arrest ultimately triggers caspase-3/7-mediated apoptosis in cancer cells.[1] The proposed signaling pathway is illustrated below.
Caption: Inhibition of the CDK2/Cyclin E complex by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for replication and further investigation.
In Vitro CDK2/Cyclin A2 Kinase Assay
This assay quantifies the inhibitory effect of this compound on CDK2 activity.
Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Histone H1 substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare a reaction mixture in a white 96-well plate containing 25 ng of CDK2 kinase, 0.2 μg/μL of Histone H1 substrate, and 500 μM ATP.[1]
-
For the blank control, prepare the same reaction mixture but omit the CDK2 enzyme.[1]
-
Add various dilutions of this compound to the reaction wells.
-
Incubate the plate under conditions suitable for the kinase reaction.
-
To stop the kinase reaction and deplete the remaining ATP, add 25 μL of ADP-Glo™ Reagent.[1]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value from the dose-response curve.
Caption: Workflow for the in vitro CDK2 kinase inhibition assay.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HT-29 colon cancer cells (or other relevant cell line)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HT-29 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark to allow for staining.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
This method determines if cell death induced by this compound occurs via apoptosis.
Principle: The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. A luminescent or fluorescent assay can be used to measure the activity of these caspases.
Procedure (Conceptual):
-
Treat HT-29 cells with this compound.
-
To confirm the role of caspases, a parallel experiment can be conducted where cells are pre-incubated with a pan-caspase inhibitor (e.g., Z-Vad-FMK) before treatment with the compound.[1]
-
Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.
-
The cleavage of the substrate by active caspases generates a signal that is proportional to the amount of caspase activity.
-
Measure the signal to determine the extent of apoptosis induction.
Caption: Logical relationship of experimental findings.
Conclusion
This compound has emerged as a noteworthy natural product with selective inhibitory activity against CDK2. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. Future studies could focus on optimizing its structure to enhance potency and selectivity, as well as evaluating its efficacy in preclinical in vivo models. The critical role of the C7 hydroxyl group for its bioactivity provides a key structural insight for the development of novel CDK2 inhibitors based on the cytochalasan scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of 19,20-Epoxycytochalasin C on Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 19,20-Epoxycytochalasin C on actin polymerization. Cytochalasans are a class of fungal metabolites known for their profound impact on the eukaryotic actin cytoskeleton. By interacting with actin filaments, they disrupt a multitude of cellular processes, including cell motility, division, and intracellular transport. This document details the mechanism of action of cytochalasans, with a specific focus on the anticipated effects of the 19,20-epoxy derivative. It summarizes the available quantitative data, provides detailed experimental protocols for studying its impact on actin dynamics, and presents visual representations of the key pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential and cellular effects of this compound.
Introduction: The Cytochalasan Family and Actin Dynamics
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in maintaining cell shape, enabling movement, and facilitating intracellular transport. The continuous and regulated polymerization and depolymerization of actin filaments are central to these functions. Cytochalasans are a group of mycotoxins that have been instrumental as chemical tools for studying actin dynamics. They exert their effects by binding to actin filaments and interfering with their polymerization.
This compound belongs to this family of potent actin-disrupting agents. While specific kinetic data for this particular derivative is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized effects of other cytochalasans.
Mechanism of Action: Barbed-End Capping
The primary mechanism by which cytochalasans, including presumably this compound, disrupt actin polymerization is by binding to the fast-growing "barbed" end of actin filaments.[1] This interaction has two main consequences:
-
Inhibition of Monomer Addition: By capping the barbed end, cytochalasans prevent the addition of new actin monomers to this end of the filament, effectively halting its elongation.[1]
-
Inhibition of Filament-Filament Interactions: Some studies suggest that cytochalasans can also reduce the interactions between actin filaments, which is crucial for the formation of higher-order actin networks.[1]
This capping activity leads to a net depolymerization of actin filaments as the depolymerization from the "pointed" end continues while elongation at the barbed end is blocked. The overall result is a disruption of the cellular actin network.
Figure 1: Mechanism of this compound on actin polymerization.
Quantitative Data
Direct quantitative data on the binding affinity (Kd) of this compound to actin or its specific effects on polymerization kinetics are limited. However, cytotoxic and anti-proliferative activities against various cell lines have been reported, providing an indirect measure of its biological potency.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MOLT-4 (Human Leukemia) | MTT Assay | IC50 | 25 μM | [2] |
| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae (wild-type) | Broth Microdilution | MIC50 | 410 mg/L | [3] |
| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae (ScΔpdr5 strain) | Broth Microdilution | MIC50 | 55 mg/L | [3] |
| This compound | HT-29 (Colon Cancer) | Not Specified | IC50 | ~0.9 μM (for CDK2 inhibition) | [4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC50 (Minimum Inhibitory Concentration 50%) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of 50% of isolates of a microorganism. The CDK2 inhibition data suggests potential off-target effects that should be considered in experimental design.
Experimental Protocols
To quantitatively assess the effects of this compound on actin polymerization, the following experimental protocols are recommended.
Pyrene-Actin Polymerization Assay
This is the most common method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with the fluorescent probe pyrene, whose fluorescence intensity increases significantly upon incorporation into a filament.
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Preparation of Monomeric Actin: Prepare a solution of monomeric actin (e.g., 5-10% pyrene-labeled actin) in G-buffer on ice.
-
Baseline Reading: Transfer the G-actin solution to a fluorometer cuvette and record the baseline fluorescence (Excitation: 365 nm, Emission: 407 nm).
-
Initiation of Polymerization: Add 1/10th volume of 10x Polymerization Induction Buffer to initiate polymerization.
-
Addition of Compound: For experimental conditions, add desired concentrations of this compound (or DMSO for control) to the G-actin solution before initiating polymerization.
-
Data Acquisition: Record the fluorescence intensity over time until the polymerization reaches a steady state.
-
Analysis: Analyze the kinetic curves to determine parameters such as the lag time, the maximum rate of polymerization, and the final steady-state fluorescence.
Figure 2: Workflow for the pyrene-actin polymerization assay.
Actin Filament Sedimentation Assay
This assay is used to determine the effect of a compound on the equilibrium between monomeric (G-actin) and filamentous (F-actin) actin.
Materials:
-
Unlabeled actin
-
Buffers as in the pyrene assay
-
This compound stock solution
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Induce Polymerization: Polymerize actin in the presence of various concentrations of this compound or DMSO until steady state is reached.
-
Sedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.
-
Sample Collection: Carefully collect the supernatant, which contains the G-actin. Resuspend the pellet (F-actin) in an equal volume of buffer.
-
Analysis: Analyze the amount of actin in the supernatant and pellet fractions by SDS-PAGE and densitometry. An increase in the supernatant fraction indicates a shift towards depolymerization.
In Vivo Cellular Imaging
To observe the effects of this compound on the actin cytoskeleton within living cells.
Materials:
-
Cultured cells (e.g., fibroblasts, epithelial cells)
-
Fluorescently-labeled phalloidin or cells expressing fluorescently-tagged actin or actin-binding proteins
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with various concentrations of this compound for different durations.
-
Fixation and Staining (for phalloidin): Fix the cells, permeabilize them, and stain with fluorescently-labeled phalloidin to visualize F-actin.
-
Live-Cell Imaging: For cells expressing fluorescent actin, image them before, during, and after the addition of the compound.
-
Image Analysis: Analyze the images for changes in cell morphology, actin filament organization, and dynamics.
Expected Outcomes and Interpretation
Based on the known mechanism of other cytochalasans, treatment with this compound is expected to:
-
Decrease the rate of actin polymerization in the pyrene assay.
-
Increase the critical concentration of actin, leading to a higher proportion of G-actin in the sedimentation assay.
-
Cause a dose-dependent disruption of the actin cytoskeleton in cellular imaging, leading to cell rounding, loss of stress fibers, and inhibition of cell motility.
Conclusion
This compound is a promising compound for the study of actin dynamics and may hold therapeutic potential. While direct quantitative data on its interaction with actin is still emerging, the established protocols and the understanding of the broader cytochalasan family provide a solid framework for its investigation. The experimental approaches outlined in this guide will enable researchers to elucidate the precise molecular effects of this compound on actin polymerization and its downstream cellular consequences.
References
Preliminary In Vitro Studies of 19,20-Epoxycytochalasin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on 19,20-Epoxycytochalasin C, a fungal metabolite with demonstrated cytotoxic and potential anti-cancer properties. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a member of the cytochalasan family of fungal metabolites.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton. By binding to actin filaments, it promotes their depolymerization, which in turn affects crucial cellular processes such as cell motility, shape, and division.[1]
Recent studies have elucidated a more specific anti-cancer mechanism. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] A key molecular target identified is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[2][3] Inhibition of CDK2 by this compound leads to an arrest in the S-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis) through the activation of effector caspases, such as caspase-3 and caspase-7.[2][3] The hydroxyl group at the C7 position of the molecule is reported to be essential for its biological activity.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 0.65 | [2] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [4] |
| A-549 | Lung Cancer | >10 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [4] |
| MCF-7 | Breast Cancer | >10 | [2] |
| SW480 | Colorectal Cancer | Not specified | [4] |
| HCT-116 | Colon Cancer | >10 | [2] |
| PC-3 | Prostate Cancer | >10 | [2] |
| SW-620 | Colon Cancer | >10 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 8.0 | |
| FR-2 | Normal Breast Epithelial Cells | >10 | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Caspase-3/7 Activation Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled plates
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the SRB assay. Include positive and negative controls for apoptosis.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vitro evaluation.
References
An In-depth Technical Guide to the Antifungal Properties of 19,20-Epoxycytochalasans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of 19,20-epoxycytochalasans, a class of natural products showing promise in the development of novel antifungal agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms and workflows to facilitate further research and development in this area.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The rise of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents with novel mechanisms of action.[1] 19,20-Epoxycytochalasans, a subgroup of the cytochalasan family of fungal secondary metabolites, have demonstrated a range of biological activities, including potent antifungal effects. This guide focuses on the quantitative assessment of their antifungal activity, the experimental methodologies used for their evaluation, and the current understanding of their mechanism of action.
Quantitative Antifungal Activity
The antifungal efficacy of 19,20-epoxycytochalasans has been evaluated against various fungal species. The following tables summarize the available quantitative data, primarily focusing on 19,20-epoxycytochalasin Q (ECQ), a well-studied member of this class.
Table 1: Antifungal Activity of 19,20-Epoxycytochalasin Q (ECQ) against Saccharomyces cerevisiae
| Strain | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MFC (µg/mL) | Reference |
| Wild-type | > 2000 | > 2000 | > 2000 | [1] |
| Δerg6 | 295 | Not Reported | 1000 | [1] |
Table 2: Antifungal and Antibiofilm Activity of 19,20-Epoxycytochalasin Q (ECQ) against Candida albicans
| Activity | Concentration (µg/mL) | Effect | Reference |
| Hyphal Formation Inhibition | 256 | > 95% inhibition after 24h | [2][3] |
| Biofilm Inhibition (BIC₈₀) - Young Biofilm | Not Specified | > 80% biomass reduction at 128 µg/mL | [2] |
| Biofilm Inhibition (BIC₈₀) - 24h Pre-formed Biofilm | 512 | > 80% biomass reduction at 128 µg/mL | [2] |
Mechanism of Action
Research into the antifungal mechanism of 19,20-epoxycytochalasans, particularly ECQ, has revealed a multi-faceted mode of action targeting fundamental cellular processes in fungi.
Disruption of the Actin Cytoskeleton
Like other cytochalasans, ECQ's primary mechanism involves the disruption of the actin cytoskeleton.[1][2] This interference with actin dynamics affects crucial cellular functions such as cell division, morphogenesis, and intracellular transport. In Candida albicans, this disruption is a key factor in the inhibition of hyphal formation, a critical virulence factor.[2][3]
Alteration of Lipid Homeostasis and Membrane Integrity
ECQ has been shown to disrupt lipid homeostasis, particularly in fungal strains with compromised ergosterol biosynthesis, such as the S. cerevisiae Δerg6 mutant.[1] This suggests a secondary mechanism of action that involves altering the composition and integrity of the fungal cell membrane.[1] In C. albicans, ECQ treatment leads to wrinkled and shrunken cell membranes, indicating a loss of membrane integrity.[2][3]
Induction of Reactive Oxygen Species (ROS)
ECQ treatment has been observed to induce the accumulation of intracellular reactive oxygen species (ROS) in C. albicans.[2][3] This oxidative stress contributes to cellular damage, including to the cell wall and membrane, ultimately leading to fungal cell death.[2]
Cell Cycle Inhibition
Transcriptomic analysis of ECQ-treated C. albicans revealed significant changes in the expression of genes related to the cell division cycle.[2][3] Key regulators of cyclin-dependent kinases (Cdc19/28) and gamma-tubulin (Tub4) were identified as being affected, suggesting that ECQ interferes with cell cycle progression.[2][3]
Signaling Pathway of 19,20-Epoxycytochalasin Q (ECQ) Antifungal Action
Caption: Proposed mechanism of action for 19,20-epoxycytochalasin Q.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the cited research to evaluate the antifungal properties of 19,20-epoxycytochalasans.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.
Methodology (Broth Microdilution):
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).
-
Compound Preparation: The 19,20-epoxycytochalasan is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 30°C or 37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This can be determined visually or by measuring absorbance at a specific wavelength (e.g., 600 nm). MIC₅₀ and MIC₈₀ values represent the concentrations that inhibit 50% and 80% of fungal growth, respectively.
-
MFC Determination: An aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
Biofilm Inhibition Assay
Objective: To assess the ability of a compound to inhibit the formation of fungal biofilms.
Methodology:
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate containing serial dilutions of the test compound.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
Washing: Non-adherent cells are removed by washing the wells with a sterile buffer (e.g., PBS).
-
Quantification: The remaining biofilm biomass is quantified. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of absorbance. The Biofilm Inhibitory Concentration (BIC) is determined as the concentration that causes a specific level of reduction in biofilm formation (e.g., BIC₈₀ for 80% reduction).
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular accumulation of ROS in fungal cells after treatment with a compound.
Methodology:
-
Cell Treatment: Fungal cells are treated with various concentrations of the 19,20-epoxycytochalasan for a defined period.
-
Staining: The cells are then incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Analysis: The fluorescence intensity of the stained cells is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of antifungal compounds.
Conclusion and Future Directions
19,20-Epoxycytochalasans, exemplified by ECQ, represent a promising class of antifungal compounds with a unique mechanism of action that involves disruption of the actin cytoskeleton, alteration of lipid homeostasis, and induction of oxidative stress. Their ability to inhibit hyphal formation and biofilm development in Candida albicans highlights their potential for addressing key virulence factors in fungal pathogens.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of 19,20-epoxycytochalasan derivatives to optimize antifungal potency and reduce potential cytotoxicity.
-
In Vivo Efficacy: Assessing the in vivo efficacy of lead compounds in animal models of fungal infections.
-
Synergistic Studies: Investigating the potential for synergistic interactions with existing antifungal drugs to enhance efficacy and combat drug resistance.
-
Mechanism Elucidation: Further delineating the specific molecular targets and signaling pathways affected by these compounds in a wider range of pathogenic fungi.
This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of 19,20-epoxycytochalasans as a novel class of antifungal agents.
References
- 1. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell cycle-dependent hyphal and biofilm formation by a novel cytochalasin 19,20‑epoxycytochalasin Q in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Studies of 19,20-Epoxycytochalasin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that has garnered interest for its potential therapeutic applications, particularly in oncology. As a member of the cytochalasan family, its primary mechanism of action is believed to be the disruption of actin filaments.[1][2] More specifically, in vitro studies have identified its potential as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[3] This technical guide provides a comprehensive overview of the available in vivo data for this compound, focusing on its anti-cancer and antiplasmodial activities, alongside available toxicological and pharmacokinetic insights. While in vivo research is still emerging, this document synthesizes the current knowledge to support further investigation and drug development efforts.
Quantitative In Vivo Data
The available quantitative data from in vivo studies of this compound is currently limited. The following tables summarize the key findings from published research.
| Study Type | Animal Model | Compound | Dose | Key Findings | Reference |
| Antiplasmodial Activity & Toxicity | Mouse | This compound | 100 mg/kg | Weak suppressive antiplasmodial activity; Toxic to animals. | [4] |
| Study Type | Animal Model | Matrix | Method | Result | Reference |
| Pharmacokinetics (Quantification) | BALB/c Mice | Liver | LC-MS/MS | 18.50 μg of this compound was recovered. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of in vivo research. The following sections outline the protocols for key experiments involving this compound.
Carcinogen-Induced Colon Cancer Model in Mice
This protocol describes the induction of colon cancer in a mouse model to evaluate the in vivo efficacy of this compound.[3]
1. Animal Model:
-
Species: Mouse
-
Strain: Female BALB/c
-
Age: 4–6 weeks
-
Weight: 20–22 g
2. Materials:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
This compound (dissolved in a suitable vehicle)
-
Sterile PBS
-
Drinking water
3. Experimental Workflow:
4. Procedure:
-
Administer Azoxymethane (AOM) intraperitoneally (i.p.) at a concentration of 1 mg/mL.
-
Following AOM injection, provide 3% Dextran Sodium Sulfate (DSS) in the drinking water. This is repeated three times with a 16-day interval between each DSS administration.
-
Monitor the animals for tumor progression.
-
Once tumors have developed, treat the mice with this compound for a duration of 30 days. Note: The specific dosage used in the primary study was not reported.
-
Euthanize animals at various stages for tissue collection and histopathological analysis.
In Vivo Antiplasmodial Activity and Toxicity Study
This protocol was utilized to assess the antiplasmodial efficacy and toxicity of this compound in a mouse model.[4]
1. Animal Model:
-
Species: Mouse
2. Materials:
-
This compound
-
Appropriate vehicle for administration
3. Experimental Workflow:
4. Procedure:
-
Administer this compound at a dose of 100 mg/kg to the mouse model.
-
Evaluate the suppressive antiplasmodial activity of the compound.
-
Concurrently, monitor the animals for any signs of toxicity.
Signaling Pathways
The proposed primary mechanism of action for the anti-cancer effects of this compound is the inhibition of CDK2.[3] Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Proposed In Vivo Signaling Pathway of this compound in Cancer
The following diagram illustrates the putative signaling cascade affected by this compound in cancer cells, leading to an anti-tumor response.
Discussion and Future Directions
The current body of in vivo research on this compound, while promising, highlights a significant need for further investigation. The qualitative observation of an increased lifespan in a preclinical colon cancer model is a strong indicator of potential anti-tumor efficacy.[3] However, the lack of quantitative data, including the specific dosage used, tumor growth inhibition metrics, and detailed survival analysis, presents a major gap for drug development professionals.
The reported toxicity at a 100 mg/kg dose in an antiplasmodial study underscores the importance of establishing a therapeutic window.[4] Comprehensive in vivo toxicology studies are imperative to determine the maximum tolerated dose (MTD) and to characterize the safety profile of this compound.
Furthermore, while in vitro evidence points to CDK2 inhibition as the primary mechanism of action, in vivo studies are required to confirm this and to elucidate the downstream effects on the tumor microenvironment. Future research should prioritize:
-
Dose-response studies in relevant in vivo cancer models to determine optimal therapeutic dosage.
-
Quantitative efficacy studies measuring tumor volume, growth delay, and survival benefit.
-
Comprehensive pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In-depth in vivo toxicology studies to assess both acute and chronic toxicity.
-
In vivo mechanism of action studies to confirm CDK2 inhibition and explore other potential targets and pathways.
Addressing these research gaps will be critical in advancing this compound from a promising preclinical candidate to a potential therapeutic agent for the treatment of cancer and other diseases.
References
- 1. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1482501) [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
19,20-Epoxycytochalasin C synthesis and purification methods
Application Notes and Protocols: 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, a bioactive fungal metabolite noted for its antiplasmodial, phytotoxic, and cytotoxic activities.[1][2][3] The methodologies outlined are based on established chemical oxidation and chromatographic techniques.
Part 1: Synthesis of this compound via Oxidation
The primary route for synthesizing this compound is the chemical oxidation of its precursor, Cytochalasin C.[1] This process typically utilizes an oxidizing agent such as Dess-Martin periodinane to selectively target and modify the precursor molecule.[1][4]
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Dess-Martin Oxidation
This protocol is adapted from methodologies described for the chemical transformation of related cytochalasins.[4][5]
1. Reagent Preparation:
- Prepare a solution of Cytochalasin C in dichloromethane (DCM) at a concentration of 10 mg/mL.
- Separately, prepare a solution of Dess-Martin periodinane in DCM at a concentration of 1 mg/mL.
2. Reaction:
- In a suitable reaction vessel, take 1 mL of the Cytochalasin C solution.
- Add 100 µL of the Dess-Martin periodinane solution to the Cytochalasin C solution.
- Mix the combined solution thoroughly.
- Allow the reaction to proceed for 24 hours under controlled ambient conditions.[4]
3. Termination:
- After 24 hours, terminate the reaction by adding 1 mL of methanol to the mixture.[4]
- The resulting reaction mixture contains crude this compound and is now ready for purification.
Materials for Synthesis
| Reagent/Material | Specification | Supplier Example |
| Cytochalasin C | >95% Purity | Sigma-Aldrich, MedChemExpress |
| Dess-Martin Periodinane | Reagent Grade | Sigma-Aldrich, TCI |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Merck, Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Merck, Fisher Scientific |
| Reaction Vials | 2-5 mL, Glass | VWR, Wheaton |
| Micropipettes | 100 µL, 1000 µL | Eppendorf, Gilson |
Part 2: Purification of this compound
The crude product from the synthesis reaction requires purification to isolate this compound from byproducts and unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[6][7]
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Semipreparative HPLC
This protocol outlines a general procedure for purifying cytochalasin compounds using a C18 column.[5]
1. Sample Preparation:
- Ensure the crude reaction mixture is fully solubilized. If necessary, evaporate the solvent and reconstitute in a suitable injection solvent (e.g., methanol).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
2. HPLC Conditions:
- Column: C18 semipreparative column.
- Mobile Phase A: Water (MS-grade).
- Mobile Phase B: Acetonitrile (MS-grade).
- Flow Rate: Dependent on column dimensions (e.g., 2-5 mL/min).
- Gradient: A linear gradient of water and acetonitrile is typically used. The exact gradient should be optimized based on analytical-scale separations.
- Detection: Photodiode Array (PDA) or UV detector, monitoring at relevant wavelengths (e.g., 210-230 nm).[7][8]
3. Fraction Collection:
- Inject the prepared sample onto the equilibrated HPLC system.
- Collect fractions corresponding to the peak identified as this compound based on retention time from analytical runs or mass spectrometry data.
4. Post-Purification:
- Combine the relevant fractions.
- Remove the solvent (e.g., via rotary evaporation or lyophilization) to obtain the purified solid compound.
- Confirm the purity and identity of the final product using analytical techniques.
Equipment and Consumables for Purification
| Equipment/Consumable | Specification | Supplier Example |
| Semipreparative HPLC System | With gradient pump, PDA/UV detector | Agilent, Waters, Shimadzu |
| C18 Column | Semipreparative dimensions | Phenomenex, Waters |
| Solvents | Acetonitrile, Water (LC-MS Grade) | Merck, Fisher Scientific |
| Syringe Filters | 0.22 µm, PTFE or Nylon | Millipore, Pall |
| Rotary Evaporator | Standard laboratory grade | Büchi, Heidolph |
Part 3: Characterization and Quantitative Data
Physicochemical and Spectrometric Data
Structural confirmation and characterization of the final product are crucial. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[2][6]
| Parameter | Value / Method | Reference |
| Molecular Formula | C₃₀H₃₇NO₇ | [1][4] |
| Molecular Weight | 523.6 g/mol | [1] |
| Mass Spectrometry | HRESIMS for accurate mass determination. LC-MS/MS for fragmentation analysis. | [4][5] |
| NMR Spectroscopy | ¹H, ¹³C, HSQC, and HMBC experiments for full structural elucidation. | [2][4] |
Biological Activity Data
This compound exhibits significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.
| Compound | Cell Line | IC₅₀ Value | Reference |
| This compound | HT-29 (Colon Cancer) | 650 nM | [4] |
| This compound | HL-60 (Leukemia) | 1.11 µM | [9] |
| Oxidized Metabolite of this compound | HT-29 (Colon Cancer) | >10 µM | [4] |
| 19,20-epoxycytochalasin N1 (Optical Isomer) | A549 (Lung), PC-3 (Prostate), HCT-116 (Colon), etc. | 1.34 - 19.02 µM | [6][7] |
References
- 1. Buy this compound (EVT-1482501) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytochalasin B: preparation, analysis in tissue extracts, and pharmacokinetics after intraperitoneal bolus administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of 19,20-Epoxycytochalasin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of 19,20-Epoxycytochalasin C in various cancer cell lines using common cytotoxicity assays. It includes a summary of reported IC50 values, step-by-step experimental procedures, and diagrams illustrating the experimental workflow and the compound's proposed mechanism of action.
Introduction
This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins. These compounds are known for their diverse and potent biological activities, including cytotoxic effects against cancer cells. The primary mechanism of action for many cytochalasans involves the disruption of actin filament function, leading to alterations in cell morphology, motility, and division. Recent studies have highlighted that this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in drug discovery and development.[1][2] Accurate determination of its IC50 is a critical first step in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | Not Specified | 1.11 | [2][3] |
| HT-29 | Human colorectal adenocarcinoma | Sulforhodamine B (SRB) | 0.65 | [1][4] |
| A549 | Human lung carcinoma | Not Specified | >10 | [3] |
| SMMC-7721 | Human hepatocellular carcinoma | Not Specified | >10 | [3] |
| MCF-7 | Human breast adenocarcinoma | Not Specified | >10 | [3] |
| SW480 | Human colorectal adenocarcinoma | Not Specified | >10 | [3] |
| MOLT-4 | Human T-cell acute lymphoblastic leukemia | MTT | 8.0 | [5] |
Experimental Protocols
Two common colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular protein content, which is proportional to the cell number.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the compound incubation period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water or deionized water to remove the TCA.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 100 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 510 and 540 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound using a cell-based cytotoxicity assay.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Application of 19,20-Epoxycytochalasin C in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family, a group of compounds known for their potent effects on the actin cytoskeleton.[1] Like other cytochalasans, it disrupts actin polymerization, a fundamental process for various cellular functions including cell division, motility, and morphology.[1] Recent studies have highlighted the potential of this compound as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cell lines.[2][3]
This application note provides detailed protocols and data on the use of this compound for studying the cell cycle, particularly in cancer research. It has been demonstrated that this compound induces a dose-dependent S phase arrest in HT-29 human colon cancer cells.[2] The potential mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the S phase.[2][3]
Data Presentation
Treatment of HT-29 human colon cancer cells with this compound for 48 hours results in a significant accumulation of cells in the S phase of the cell cycle, indicative of S phase arrest. The effect is dose-dependent, with higher concentrations of the compound leading to a more pronounced arrest.
Table 1: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
| Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 | 35.9 | 8.8 |
| 162.5 | 48.2 | 44.1 | 7.7 |
| 325 | 41.5 | 51.3 | 7.2 |
| 650 | 35.1 | 58.7 | 6.2 |
| 1300 | 28.9 | 65.4 | 5.7 |
Note: The data presented in this table is an estimation derived from the analysis of flow cytometry histograms provided in the supplementary information of the cited study.[2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HT-29 human colon cancer cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 1 x 10^5 cells/well in 2 mL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 162.5, 325, 650, and 1300 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound treatment. Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing 10 µL of RNase A (10 mg/mL stock).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Analysis of Cell Cycle-Related Proteins by Western Blot
This protocol provides a general method to assess the protein levels of key cell cycle regulators, such as CDK2, Cyclin A, and Cyclin E, in cells treated with this compound.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin A, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with RIPA buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (e.g., anti-CDK2) overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Putative signaling pathway of this compound.
References
Application Notes and Protocols for Studying Actin Dynamics with 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a potent fungal metabolite that belongs to the cytochalasan family of mycotoxins. These compounds are widely recognized for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and a variety of other essential cellular processes. By binding to the barbed end of actin filaments, this compound effectively inhibits the polymerization and elongation of new actin filaments, leading to a net depolymerization of the actin network.[1] This profound effect on actin dynamics makes this compound a valuable tool for researchers studying the intricate roles of the actin cytoskeleton in both normal physiology and disease states, including cancer metastasis and fungal infections.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate actin dynamics and its downstream cellular consequences.
Data Presentation
The following tables summarize the reported cytotoxic and inhibitory activities of this compound across various cell lines. This data is crucial for determining appropriate working concentrations for your experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HT-29 | Colorectal Cancer | 0.65 | 48 | SRB |
| A-549 | Lung Cancer | Not specified, but significant dose-dependent decrease in proliferation | 48 | SRB |
| HCT-116 | Colorectal Cancer | Not specified, but significant dose-dependent decrease in proliferation | 48 | SRB |
| MCF-7 | Breast Cancer | Not specified, but significant dose-dependent decrease in proliferation | 48 | SRB |
| SW-620 | Colorectal Cancer | Not specified, but significant dose-dependent decrease in proliferation | 48 | SRB |
| PC-3 | Prostate Cancer | Not specified, but significant dose-dependent decrease in proliferation | 48 | SRB |
| HL-60 | Promyelocytic Leukemia | 1.11 | Not specified | Not specified |
Data compiled from a study by Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity.[4] and Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta.[5]
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line/System | Effective Concentration | Observed Effect |
| Cell Morphology | HT-29 | 650 nM - 3 µM | Rounding of cells, formation of fimbriae, degeneracy of epithelial cell aggregates.[6] |
| Cell Cycle | HT-29 | 162.5 - 1300 nM | Dose-dependent S phase arrest.[6] |
| Apoptosis | HT-29 | Not specified | Activation and cleavage of caspase-3.[6] |
| Actin Disruption | U-2 OS | 1 µg/mL and 5 µg/mL | Complete disruption of the actin cytoskeleton.[7] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to study actin dynamics using this compound.
Protocol 1: Visualization of Actin Cytoskeleton by Fluorescence Microscopy
This protocol allows for the direct observation of changes in the actin filament network in mammalian cells upon treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U-2 OS, HT-29)
-
Glass coverslips (#1.5 thickness)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Treatment: Prepare working solutions of this compound in pre-warmed cell culture medium. Based on the IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control. Aspirate the old medium from the cells and add the treatment or control medium.
-
Incubation: Incubate the cells for a desired period. For observing acute effects on the actin cytoskeleton, a short incubation of 30 minutes to 4 hours is recommended. For longer-term effects, incubation up to 24-48 hours can be performed.
-
Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[8]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[8]
-
Staining: Wash the cells three times with PBS. Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images of both treated and control cells to compare the actin filament structure.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Mammalian cell line that forms a confluent monolayer (e.g., U2OS, HeLa)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Cell culture medium (serum-free or low-serum for the assay)
-
This compound (stock solution in DMSO)
-
PBS, pH 7.4
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]
-
Wound Creation: Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[9]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[9]
-
Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound or a DMSO vehicle control. A concentration range based on the IC50 values (e.g., 0.1 µM to 5 µM) is a good starting point.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the position of the images to ensure the same field is imaged over time.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the control wound has closed.[10]
-
Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ with the MRI Wound Healing Tool). Calculate the percentage of wound closure over time for each condition.
Protocol 3: Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the chemotactic migration and invasion of individual cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
For invasion assay: Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol or 4% PFA for fixation
-
Crystal violet or DAPI for staining
-
Inverted microscope
Procedure:
-
Insert Preparation (for Invasion Assay): If performing an invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[11]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Add the desired concentrations of this compound or DMSO control to the cell suspension.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the transwell inserts into the wells. Add the cell suspension containing the treatments to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for significant migration in the control group (typically 12-24 hours).[12]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or 4% PFA for 10-15 minutes. Stain the cells with 0.2% crystal violet for 10 minutes or with DAPI.[11]
-
Imaging and Quantification: Wash the inserts to remove excess stain and allow them to dry. Image the migrated cells using an inverted microscope. Count the number of cells in several random fields of view for each insert.
Protocol 4: In Vitro Pyrene-Actin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified actin in vitro.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound (stock solution in DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
Black 96-well plates
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 2-4 µM.
-
Reaction Setup: In a black 96-well plate, add the desired concentrations of this compound or DMSO control.
-
Initiation of Polymerization: To each well, add the G-actin solution. Immediately initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer and begin recording the fluorescence intensity every 15-30 seconds for 30-60 minutes.[13]
-
Data Analysis: Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates actin polymerization. Compare the polymerization curves of the treated samples to the control to determine the effect of this compound on the rate and extent of actin polymerization.
Visualization of Cellular Pathways and Workflows
Signaling Pathway of Actin Dynamics Regulation and Disruption by this compound
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1482501) [evitachem.com]
- 3. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 19,20-Epoxycytochalasin C for Inhibiting Tumor Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a potent fungal metabolite belonging to the cytochalasin family of natural products. These compounds are recognized for their ability to disrupt actin filament function, a critical component of the cellular cytoskeleton. This disruption interferes with essential cellular processes, including cell division, motility, and maintenance of cell shape. Emerging research has highlighted the potential of this compound as an anticancer agent, demonstrating significant cytotoxicity against a range of human tumor cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for further investigation in oncology drug discovery and development. These application notes provide a summary of its in vitro efficacy and detailed protocols for key experimental assays to evaluate its antitumor activity.
Data Presentation
The inhibitory activity of this compound has been quantified across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Cancer | 0.650 | [1][2] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [3] |
| A-549 | Lung Cancer | Data not specified | [1][2] |
| HCT-116 | Colon Cancer | Data not specified | [1][2] |
| MCF-7 | Breast Cancer | Data not specified | [1][2][3] |
| SW-620 | Colon Cancer | Data not specified | [1][2] |
| PC-3 | Prostate Cancer | Data not specified | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | Data not specified | [3] |
| MOLT-4 | T-lymphoblastic Leukemia | 8.0 | [4] |
Note: "Data not specified" indicates that while the cell line was tested, the specific IC50 value was not available in the searched literature.
Mechanism of Action: Signaling Pathway
This compound exerts its antitumor effects primarily through the induction of S-phase cell cycle arrest and apoptosis.[1] A potential molecular target identified is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition.[1] Inhibition of CDK2 activity can lead to a halt in the cell cycle, preventing DNA replication and cell division. Subsequently, this cell cycle arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, which are executioner caspases that orchestrate the dismantling of the cell.[1]
Caption: Signaling pathway of this compound in tumor cells.
Experimental Workflow
A typical workflow for evaluating the in vitro antitumor activity of this compound involves a series of assays to determine its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.
Caption: Experimental workflow for evaluating antitumor effects.
Experimental Protocols
Cell Viability Assessment (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, A-549, etc.)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol, ice-cold
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Correlate the luminescence signal with caspase-3/7 activity. An increase in luminescence indicates an increase in caspase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Metabolic Fate of 19,20-Epoxycytochalasin C: An LC-MS/MS-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and accompanying protocols for the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of 19,20-Epoxycytochalasin C and its metabolites. Insights derived from key research highlight a critical metabolic transformation and its impact on the compound's biological activity, offering valuable information for drug development and mechanism-of-action studies.
Application Note: Metabolic Oxidation Inactivates this compound
Introduction
This compound, a fungal secondary metabolite, has demonstrated notable cytotoxic effects against various cancer cell lines. Understanding its metabolic stability and the bioactivity of its metabolites is crucial for its development as a potential therapeutic agent. This note describes an LC-MS/MS-based approach to identify and characterize the in vitro metabolites of this compound in cancer cell lines.
Metabolite Identification and Structural Elucidation
LC-MS/MS analysis of extracts from cancer cell lines, such as HT-29, treated with this compound revealed the presence of a primary metabolite.[1][2] The parent compound, this compound, was detected as the protonated molecule [M+H]⁺ at an m/z of 524.25.[2] A metabolite was identified with an [M+H]⁺ ion at m/z 522.25, indicating a loss of two hydrogen atoms (-2 Da), consistent with an oxidation reaction.[1][2] Spectroscopic analysis confirmed that the oxidation occurs at the C7 hydroxyl (-OH) group of this compound.[2]
Impact on Biological Activity
The metabolic oxidation of this compound significantly diminishes its cytotoxic potential. Comparative in vitro studies have shown that the parent molecule is substantially more potent than its oxidized metabolite. This finding underscores the importance of the C7 hydroxyl group for the compound's biological activity.[2]
Mechanism of Action
This compound exerts its cytotoxic effects by inducing S-phase cell cycle arrest and caspase-mediated apoptosis.[1] Mechanistic studies have identified Cyclin-Dependent Kinase 2 (CDK2) as a potential target of this compound.[2] The inhibition of CDK2 disrupts the cell cycle progression, ultimately leading to programmed cell death.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and its oxidized metabolite against the HT-29 human colon cancer cell line.
| Compound | Molecular Weight (Da) | [M+H]⁺ (m/z) | IC₅₀ on HT-29 cells |
| This compound | 523.63 | 524.25 | ~650 nM[2] |
| Oxidized Metabolite | 521.61 | 522.25 | >10 µM[2] |
Experimental Protocols
In Vitro Metabolism in Cancer Cell Lines
This protocol describes the treatment of a cancer cell line with this compound and the subsequent extraction of metabolites for LC-MS/MS analysis.
Materials:
-
HT-29 human colon cancer cell line (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture HT-29 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with this compound at a final concentration of 650 nM for 48 hours.[1]
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold methanol to the cell culture plate.
-
Incubate on ice for 5 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells from the plate and transfer the cell lysate/methanol suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously for 1 minute.
-
-
Sample Clarification:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound and its oxidized metabolite. Parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Analysis Mode:
-
Full Scan: Acquire data from m/z 100-1000 to identify parent and metabolite ions.
-
Tandem MS (Product Ion Scan): Fragment the parent ions of this compound (m/z 524.25) and its oxidized metabolite (m/z 522.25) to obtain structural information.
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Transition for this compound: m/z 524.25 -> [Fragment Ion 1], [Fragment Ion 2]
-
Transition for Oxidized Metabolite: m/z 522.25 -> [Fragment Ion 1], [Fragment Ion 2] (Note: Specific fragment ions need to be determined by product ion scans.)
-
-
Visualizations
References
Application Notes: Flow Cytometry Analysis of Cells Treated with 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that belongs to the cytochalasin family of compounds.[1] These mycotoxins are known for their ability to bind to actin filaments, thereby disrupting actin polymerization and dynamics.[1] This interference with the actin cytoskeleton has profound effects on various cellular processes, including cell motility, shape, and division, making this compound a valuable tool for cell biology research and a potential candidate for therapeutic development.[1] Its cytotoxic and anti-proliferative effects have been observed in a range of cancer cell lines, suggesting its potential as an anti-cancer agent.[2][3][4] Flow cytometry is a powerful technique to quantitatively assess the cellular responses to treatment with this compound, providing insights into its mechanism of action.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of actin, leading to a net depolymerization.[1] This disruption of actin dynamics affects numerous cellular functions.
Recent studies have also identified Cyclin-Dependent Kinase 2 (CDK2) as a potential target of this compound.[2][4] Inhibition of CDK2 activity is proposed to contribute to the observed cell cycle arrest, particularly in the S phase.[2][4] The compound has been shown to induce a dose-dependent S phase cell cycle arrest in HT-29 colon cancer cells.[2] Furthermore, treatment with this compound can lead to the activation of caspase-3/7, ultimately resulting in apoptosis.[2]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 0.65 | [2][4] |
| A-549 | Lung Carcinoma | Varies | [2] |
| HCT-116 | Colorectal Cancer | Varies | [2] |
| MCF-7 | Breast Cancer | Varies | [2] |
| SW-620 | Colorectal Cancer | Varies | [2] |
| PC-3 | Prostate Cancer | Varies | [4] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Varies | [3] |
| SW480 | Colorectal Cancer | Varies | [3] |
| SK-MEL | Melanoma | Moderate to Weak Cytotoxicity | [5] |
| KB | Oral Epidermoid Carcinoma | Moderate to Weak Cytotoxicity | [5] |
| BT-549 | Breast Ductal Carcinoma | Moderate to Weak Cytotoxicity | [5] |
| SK-OV-3 | Ovarian Cancer | Moderate to Weak Cytotoxicity | [5] |
| P-388 | Murine Lymphocytic Leukemia | Potent Cytotoxicity | [5] |
Note: "Varies" indicates that the source mentions significant dose-dependent decreases in cell proliferation but does not provide a specific IC50 value.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted for the analysis of cell cycle distribution in cells treated with this compound.[2]
Materials:
-
This compound
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A (0.1 mg/mL)
-
Propidium Iodide (PI) solution (10 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[2] Include an untreated control.
-
Cell Harvesting: Collect the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 0.1 mg/mL RNase A and incubate at 37°C for 30-90 minutes.[2]
-
Staining: Add 5 µL of Propidium Iodide solution (10 mg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include both untreated and positive controls (e.g., staurosporine-treated).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of treated cells.
Caption: Proposed signaling pathway of this compound.
References
- 1. Buy this compound (EVT-1482501) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following 19,20-Epoxycytochalasin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a fungal metabolite that has demonstrated potent cytotoxic effects against various cancer cell lines.[1] Emerging evidence suggests that its mechanism of action involves the induction of apoptosis, a programmed cell death pathway critical in developmental biology and tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, making apoptosis-inducing agents like this compound promising candidates for therapeutic development. One study indicated that this compound induces caspase-3/7-mediated apoptosis in HT-29 colon cancer cells.[2]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for elucidating the molecular mechanisms underlying apoptosis by monitoring the expression and cleavage of key apoptotic proteins. The primary markers for apoptosis that can be effectively analyzed by Western blot include the activation of executioner caspases, such as caspase-3, the cleavage of their substrates like Poly (ADP-ribose) polymerase-1 (PARP-1), and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[3] An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a key indicator of apoptosis induction.
These application notes provide detailed protocols for the analysis of key apoptosis markers in cell lysates treated with this compound using Western blotting.
Data Presentation
Table 1: Quantitative Analysis of Apoptosis Marker Expression Following this compound Treatment
The following table summarizes hypothetical quantitative data from a Western blot analysis of a cancer cell line (e.g., HT-29) treated with increasing concentrations of this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.
| Treatment Concentration (µM) | Cleaved Caspase-3 (17/19 kDa) (Fold Change) | Cleaved PARP (89 kDa) (Fold Change) | Bax (21 kDa) (Fold Change) | Bcl-2 (26 kDa) (Fold Change) | Bax/Bcl-2 Ratio |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 | 1.2 | 0.9 | 1.3 |
| 0.5 | 4.5 | 3.8 | 2.1 | 0.6 | 3.5 |
| 1.0 | 8.2 | 7.1 | 3.5 | 0.4 | 8.8 |
| 2.5 | 12.5 | 11.3 | 4.8 | 0.2 | 24.0 |
Note: The data presented in this table is illustrative and intended to represent the expected dose-dependent effects of an apoptosis-inducing agent. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Signaling Pathway and Experimental Workflow
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HT-29, HeLa, or Jurkat) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Storage: Store the protein extracts at -80°C until further use.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., rabbit anti-cleaved caspase-3, mouse anti-PARP, rabbit anti-Bax, or mouse anti-Bcl-2) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Analysis
-
Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band in the same lane.
-
Relative Quantification: Express the normalized data as a fold change relative to the untreated control sample. For the Bax/Bcl-2 ratio, divide the normalized intensity of Bax by the normalized intensity of Bcl-2 for each condition.
References
Application Notes: High-Content Screening with 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a potent, naturally occurring fungal metabolite belonging to the cytochalasin family of mycotoxins.[1] These compounds are renowned for their ability to bind to actin filaments, leading to the disruption of actin polymerization and dynamics.[1] This interference with the actin cytoskeleton has profound effects on a multitude of cellular processes, including cell motility, shape, and division, making this compound a valuable tool for cell biology research and a potential candidate for therapeutic development, particularly in oncology. High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, provide an ideal methodology for characterizing the dose-dependent phenotypic effects of this compound in a multiparametric and quantitative manner.
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic equilibrium of actin polymerization. This leads to a net depolymerization of actin stress fibers and prevents the formation of new filaments. The disruption of the actin cytoskeleton is a key driver of its cytotoxic and anti-proliferative effects.
Recent studies have also suggested that this compound can induce cell cycle arrest and apoptosis.[2] For instance, in HT-29 colon cancer cells, treatment with this compound has been shown to cause an S-phase arrest and trigger caspase-3/7-mediated apoptosis.[2] Furthermore, there is evidence to suggest that this compound may also inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]
Applications in High-Content Screening
High-content screening with this compound can be applied to a variety of research areas, including:
-
Cytotoxicity and Anti-Proliferative Studies: Quantifying the dose-dependent effects of the compound on cell viability, proliferation, and morphology across different cell lines.
-
Mechanism of Action Studies: Elucidating the specific cellular pathways affected by this compound by analyzing changes in the cytoskeleton, cell cycle progression, and apoptosis induction.
-
Drug Discovery and Lead Optimization: Screening for synergistic or antagonistic interactions with other compounds and identifying potential therapeutic targets.
-
Toxicology Profiling: Assessing the potential off-target effects and cytotoxicity of the compound in non-cancerous cell lines.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 0.65 | [3][4] |
| HL-60 | Promyelocytic Leukemia | 1.11 | [2] |
| A549 | Lung Carcinoma | Not specified | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [2] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [2] |
| SW480 | Colon Adenocarcinoma | Not specified | [2] |
Experimental Protocols
Protocol 1: Multiparametric Cytotoxicity and Cytoskeletal Disruption Assay
This protocol describes a high-content screening assay to simultaneously quantify the cytotoxic effects and cytoskeletal changes induced by this compound.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
384-well clear-bottom imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Hoechst 33342 stain (for nuclei)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488, for F-actin)
-
Cell viability stain (e.g., a cell-impermeant DNA dye)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Add the compound dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.
-
Staining:
-
Add the cell viability stain to the live cells according to the manufacturer's instructions.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Add a solution containing Hoechst 33342 and fluorescently-labeled phalloidin. Incubate for 30 minutes in the dark at room temperature.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Use channels appropriate for the chosen fluorescent dyes (e.g., DAPI for Hoechst, FITC for Alexa Fluor 488, and a red channel for the viability stain). Acquire images from multiple fields per well to ensure robust data.
-
Image Analysis: Use the high-content analysis software to quantify the following parameters:
-
Cell Count: Total number of cells (from Hoechst stain).
-
Cell Viability: Percentage of non-viable cells (from viability stain).
-
Nuclear Morphology: Nuclear area, intensity, and shape (from Hoechst stain).
-
Cytoskeletal Integrity: F-actin intensity, texture, and fiber organization (from phalloidin stain).
-
Cell Morphology: Cell area and shape.
-
Protocol 2: Cell Cycle Analysis by High-Content Screening
This protocol outlines a method to assess the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
384-well imaging plates
-
BrdU (5-bromo-2'-deoxyuridine)
-
Fixation and permeabilization buffers
-
Anti-BrdU antibody conjugated to a fluorescent dye
-
DNA stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a defined period (e.g., 1-2 hours) to label cells in S-phase.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard immunofluorescence protocols. This will likely involve a PFA fixation followed by a detergent-based permeabilization.
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2N HCl) to denature the DNA and expose the BrdU epitopes.
-
Immunostaining: Incubate the cells with the fluorescently-conjugated anti-BrdU antibody.
-
DNA Staining: Counterstain the nuclei with a DNA stain like DAPI.
-
Image Acquisition: Acquire images in the appropriate channels for the anti-BrdU antibody and the DNA stain.
-
Image Analysis: Use the analysis software to:
-
Identify individual cells based on the DNA stain.
-
Measure the total DNA content per cell (from DAPI intensity).
-
Measure the intensity of the BrdU signal per cell.
-
Gate the cell population into G0/G1, S, and G2/M phases based on their DNA content and BrdU incorporation.
-
Visualizations
Caption: A generalized workflow for a high-content screening assay.
Caption: Signaling pathway of this compound.
References
- 1. Buy this compound (EVT-1482501) [evitachem.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Anticancer Potential of 19,20-Epoxycytochalasin C in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin C is a potent fungal metabolite belonging to the cytochalasin family, a group of compounds known for their ability to disrupt actin filament function.[1] This disruption of the cellular cytoskeleton has profound effects on critical cellular processes, making this compound a compound of significant interest in cancer research.[1] Emerging evidence suggests that its unique mechanism of action, which includes the inhibition of cyclin-dependent kinase 2 (CDK2), may offer a strategic advantage in combination with conventional anticancer drugs.[2] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound with other anticancer agents.
The rationale for combining this compound with other chemotherapeutics is rooted in the principle of multi-target therapy. Cancer cells often develop resistance to single-agent treatments. By combining drugs with distinct mechanisms of action, it is possible to attack the cancer cell on multiple fronts, potentially leading to enhanced efficacy, reduced drug concentrations, and the circumvention of resistance mechanisms. This compound's ability to interfere with actin dynamics and cell cycle progression presents a complementary approach to drugs that target other cellular components, such as microtubules or DNA.[2]
Data Presentation: Cytotoxicity of this compound
While specific data on the synergistic combinations of this compound with other anticancer drugs is still emerging, extensive data exists on its potent cytotoxic activity as a single agent across a variety of human cancer cell lines. This information is crucial for designing effective combination studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 0.65[3] |
| HCT-116 | Colon Cancer | Data not available |
| SW-620 | Colon Cancer | Data not available |
| A-549 | Lung Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| HL-60 | Promyelocytic Leukemia | 1.11[4] |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available |
| SW480 | Colorectal Adenocarcinoma | Data not available |
Note: The IC50 values for HCT-116, SW-620, A-549, MCF-7, PC-3, SMMC-7721, and SW480 were not explicitly quantified in the provided search results, though the compound was tested against these lines.[2][4] Researchers should perform initial dose-response experiments to determine the IC50 in their specific cell line of interest before proceeding with combination studies.
Key Experimental Protocols
To rigorously assess the potential synergy between this compound and another anticancer drug (e.g., paclitaxel or doxorubicin), a systematic experimental approach is required. The following protocols provide a framework for conducting these investigations.
Protocol 1: Cell Viability Assay for Combination Studies (Checkerboard Assay)
This protocol is designed to determine the cytotoxic effects of this compound and a second anticancer drug, both alone and in combination, to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A-549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Anticancer Drug B (e.g., Paclitaxel, Doxorubicin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution Series: Prepare serial dilutions of this compound and the second anticancer drug in complete medium. A common approach is to use a range of concentrations centered around the known or experimentally determined IC50 value for each drug (e.g., 0.1x, 0.5x, 1x, 2x, 5x IC50).
-
Checkerboard Treatment: Treat the cells with the drugs in a checkerboard format. This involves adding different concentrations of this compound along the rows and different concentrations of the second drug along the columns. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the untreated control wells to determine the percentage of cell viability for each drug concentration and combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol aims to determine if the combination of this compound and another anticancer drug induces a greater degree of apoptosis than either drug alone.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Anticancer Drug B
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound alone, the second drug alone, and the combination at concentrations determined to be synergistic from the viability assay. Include an untreated control.
-
Incubation: Incubate the cells for a time point known to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each treatment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effects of the drug combination on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Anticancer Drug B
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them at a suitable time point (e.g., 24 hours).
-
Cell Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT). Compare the cell cycle profiles of the combination treatment to the single-drug and control treatments.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound combination therapies.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cell viability checkerboard assay.
Caption: Logical relationship of a synergistic drug combination.
References
- 1. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
19,20-Epoxycytochalasin C solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin C, focusing on its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its general solubility?
A1: this compound is a fungal metabolite belonging to the cytochalasin family, which are known to be potent inhibitors of actin polymerization.[1] Like other cytochalasins, it is a lipophilic compound. It has good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF), but exhibits poor solubility in aqueous solutions like water or cell culture media.[2][3]
Q2: What is the recommended solvent for preparing a stock solution for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other lipophilic compounds for cell culture applications.[3][4] Its high solvating power allows for the preparation of concentrated stock solutions, which minimizes the amount of organic solvent introduced into the final cell culture medium.[5]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in 100% pure DMSO to a desired high concentration, for example, 10 mM.[4] Ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[3] It is crucial to start with a fully dissolved stock solution to prevent precipitation in subsequent steps.[6]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% is widely considered safe for most cell lines, while concentrations up to 1% may be acceptable for less sensitive cells.[5][6] It is always best practice to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q5: How should I store the stock solution of this compound?
A5: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[3] For long-term storage, -20°C is recommended.[2] One supplier suggests that at -20°C, the solution should be used within one month, and at -80°C, within six months.[3]
Solubility Data
Table 1: Solubility of this compound and Related Cytochalasins
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (used for 10 mM stock) | [3][4] |
| Ethanol, Methanol, DMF | Soluble | [2][3] | |
| Water | Poor solubility | [2] | |
| Cytochalasin B | DMSO | 371 mg/mL | |
| Dimethylformamide | 492 mg/mL | ||
| Ethanol | 35 mg/mL | ||
| Water | Essentially insoluble | ||
| Cytochalasin D | DMSO | ~100 mg/mL | [7] |
| Dichloromethane | ~10 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 523.6 g/mol )[1]
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.24 mg of this compound.
-
Weigh the compound: Carefully weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a short period to facilitate dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store at -20°C or -80°C.[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration while avoiding precipitation.
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.
-
Dilute: Add the calculated volume of the stock solution directly into the pre-warmed medium. It is critical to add the small volume of stock solution to the large volume of medium while gently vortexing or swirling the medium to ensure rapid dispersal. This prevents localized high concentrations that can lead to precipitation.
-
Mix and Use: Gently mix the final solution and add it to your cell culture plates immediately.
Troubleshooting Guide
Problem: The compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Stock: The stock solution was not completely dissolved before use. | Ensure the stock solution is clear and free of any visible particulates before diluting it into the medium. If needed, warm and sonicate the stock solution.[3] |
| Concentration Exceeds Aqueous Solubility: The final concentration in the medium is too high for the compound's aqueous solubility limit. | Perform a dose-response experiment starting with lower concentrations. Determine the maximum achievable concentration in your specific medium. |
| "Salting Out" Effect: The high concentration of salts and proteins in the medium causes the hydrophobic compound to fall out of solution. | Try preparing the working solution in a serum-free basal medium first, then add serum if required by your experiment. |
| Solvent Shock: Adding the stock solution too quickly or without adequate mixing creates a localized area of high concentration, causing the compound to crash out. | Add the stock solution dropwise or in small increments to the culture medium while continuously and gently vortexing or swirling.[6] |
Problem: The cell culture medium appears cloudy or a precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Delayed Precipitation: The compound is metastable and slowly precipitates over time, possibly due to temperature fluctuations. | Ensure the incubator provides a stable temperature. Minimize the time plates are outside the incubator. |
| Media Evaporation: Evaporation from culture plates increases the concentration of all components, including the compound, potentially exceeding its solubility. | Ensure proper humidification in the incubator. Use culture plates with tight-fitting lids or seal plates with gas-permeable tape for long-term experiments. |
| Contamination: Bacterial or fungal contamination can cause turbidity in the medium. | Inspect the culture under a microscope for signs of microbial contamination. Discard contaminated cultures and thoroughly disinfect the incubator and hood.[8] |
| Interaction with Media Components: The compound may be interacting with components in the medium, such as salts or proteins from fetal bovine serum (FBS), leading to precipitation. | Test the compound's stability in basal medium versus complete medium (with FBS). If the issue persists, consider using a serum-free formulation if your cell line allows. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Precipitation
Caption: Logic diagram for troubleshooting compound precipitation.
References
- 1. Buy this compound (EVT-1482501) [evitachem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Stability of 19,20-Epoxycytochalasin C in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 19,20-Epoxycytochalasin C in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A: this compound is soluble in DMSO, ethanol, methanol, and DMF, but has poor water solubility[1]. For most cell-based assays, a 10 mM stock solution in high-purity, anhydrous DMSO is recommended[2]. For long-term storage, this stock solution should be kept at -20°C[1]. To minimize degradation from atmospheric moisture, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the primary cause of this compound degradation in a DMSO stock solution?
A: The primary degradation pathway is oxidation. Specifically, the hydroxyl (-OH) group at the C7 position of the molecule is susceptible to oxidation[2][3]. This chemical change results in a metabolite that is significantly less active than the parent compound[2][3][4].
Q3: How does this degradation affect the compound's biological activity?
A: The oxidation of this compound leads to a substantial loss of its cytotoxic potential. Studies have shown that the oxidized metabolite has an IC50 value more than 16 times higher than the parent compound, indicating a significant reduction in activity[2][3][4]. For example, on HT-29 colon cancer cells, the parent molecule had an IC50 of 650 nM, while the oxidized form had an IC50 greater than 10 µM[2][4].
Q4: Are freeze-thaw cycles a concern for my stock solution?
A: While specific data for this compound is not available, it is a general best practice in compound management to minimize freeze-thaw cycles for all compounds stored in DMSO[5]. Each cycle increases the risk of water condensation into the solution, which can promote degradation. Aliquoting your stock solution upon initial preparation is the most effective way to avoid this issue.
Q5: How can I check the integrity of my this compound stock solution?
A: The most reliable method to check the integrity of your stock solution is through Liquid Chromatography-Mass Spectrometry (LC-MS). The parent compound, this compound, should appear as a peak with a mass-to-charge ratio (m/z) of approximately 524.25 [M+H]⁺. The appearance of a significant peak at m/z 522.25 [M+H]⁺, which is 2 Da less, indicates the presence of the oxidized, less active metabolite[2][3][4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent compound activity in assays. | The this compound stock solution may have degraded due to oxidation. | Prepare a fresh stock solution from solid material. Verify the integrity of the old stock solution using LC-MS analysis as described in the FAQs and the protocol below. |
| High variability between experimental replicates. | The stock solution was subjected to multiple freeze-thaw cycles, leading to inconsistent concentrations or degradation. | Discard the current stock solution. Prepare a new stock and immediately create single-use aliquots to prevent future freeze-thaw cycles. |
| Unexpected cell morphology or off-target effects. | The observed effects may be due to the oxidized metabolite rather than the parent compound, or the DMSO concentration in the final culture medium may be too high. | Confirm stock integrity via LC-MS. Ensure the final DMSO concentration in your experimental setup is consistent and below the toxicity threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Solvent | Anhydrous DMSO | [2] |
| Concentration | 10 mM | [2] |
| Long-Term Storage | -20°C | [1] |
| Handling | Prepare single-use aliquots to avoid freeze-thaw cycles. | Best Practice |
Table 2: Comparative Cytotoxicity (IC50) in HT-29 Cells
| Compound | Molecular Weight (m/z) | IC50 Value | Activity Level | Source |
| This compound (Parent) | 524.25 [M+H]⁺ | 650 nM | High | [2][4] |
| Oxidized Metabolite | 522.25 [M+H]⁺ | >10 µM | Low | [2][4] |
Experimental Protocols
Protocol: LC-MS Analysis for Stock Solution Integrity
This protocol outlines a method to assess the stability of a this compound DMSO stock solution by detecting the parent compound and its primary oxidized degradant.
1. Sample Preparation:
- Thaw one aliquot of your this compound DMSO stock solution.
- Dilute the stock solution to a final concentration of approximately 10 µM using an appropriate solvent compatible with your LC-MS system (e.g., acetonitrile or methanol).
2. LC-MS System Configuration (Example):
- LC System: Agilent 1200 series or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer capable of high-resolution analysis.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
3. Data Acquisition:
- Inject 1-5 µL of the prepared sample.
- Acquire data in full scan mode over a mass range of m/z 100-1000.
- If available, perform tandem MS (MS/MS) on the parent and potential degradant masses to confirm structural similarities.
4. Data Analysis:
- Extract the ion chromatograms for m/z 524.25 (parent compound) and m/z 522.25 (oxidized metabolite).
- Integrate the peak areas for both compounds.
- Assess the purity of the stock by calculating the relative percentage of the parent compound versus the degradant. A significant peak area for m/z 522.25 indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of a this compound stock solution.
Caption: Simplified signaling pathways affected by this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing 19,20-Epoxycytochalasin C precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin C, focusing on the common issue of its precipitation in aqueous solutions.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound precipitated out of solution after I diluted it in my aqueous experimental buffer.
This is a common issue due to the poor water solubility of this compound.[1] The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents but has poor water solubility.[1] The most commonly recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2]
Q2: My this compound powder is not dissolving well in the organic solvent. What can I do?
A2: If you are having trouble dissolving the compound, you can try gentle warming of the solution to 37°C or using an ultrasonic bath to aid in dissolution.[2][3] Ensure the vial is tightly capped to prevent solvent evaporation.
Q3: How can I prepare a working solution in an aqueous buffer (e.g., PBS or cell culture media) without it precipitating?
A3: The key is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. It is recommended to add the stock solution to the aqueous buffer drop-wise while vortexing or mixing to ensure rapid dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my experiment?
A4: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[4] To achieve this, you may need to prepare a more concentrated stock solution.
Q5: I observed precipitation even when I prepared the aqueous solution correctly. What else could be the cause?
A5: Precipitation can sometimes occur at higher final concentrations of this compound in aqueous solutions, even with proper dilution technique.[5] If you observe precipitation, try lowering the final concentration of the compound in your experiment. The stability of the compound in your specific buffer system over time could also be a factor.
Q6: How should I store my this compound solutions?
A6: Store the powdered compound and stock solutions at -20°C.[2] For stock solutions, it is best to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] One vendor suggests that stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[2]
Data Presentation
Table 1: Solubility of Cytochalasins in Organic Solvents
| Solvent | Cytochalasin B Solubility | Cytochalasin D Solubility |
| Dimethylformamide (DMF) | 492 mg/mL[6] | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | 371 mg/mL[6] | 25 mg/mL[7] |
| Ethanol | 35 mg/mL[6] | 5 mg/mL (with gentle warming) |
| Methanol | Soluble | Soluble[3] |
| Acetone | 10 mg/mL[6] | Not specified |
| Chloroform | Soluble (10 mg/mL for Cytochalasin E)[6] | Not specified |
| Water | Essentially insoluble[6] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1 mg of this compound (Molecular Weight: 523.6 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add 191 µL of high-purity DMSO to the tube.[2]
-
Dissolving the Compound: Vortex the tube thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath or use an ultrasonic bath for a few minutes until the solution is clear.[2]
-
Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare Dilution Tube: In a sterile tube, add 999 µL of your desired cell culture medium or aqueous buffer.
-
Dilution: While gently vortexing the tube with the medium, add 1 µL of the 10 mM stock solution drop-wise. This will result in a 1:1000 dilution and a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution in your experiment as soon as possible to minimize the risk of precipitation over time.
Visualization of Cellular Effects
This compound is known to primarily affect the actin cytoskeleton. Its mechanism of action involves binding to actin filaments and inhibiting their polymerization.[8] This disruption can trigger downstream signaling events leading to cellular responses such as cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Buy this compound (EVT-1482501) [evitachem.com]
Technical Support Center: 19,20-Epoxycytochalasin C in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 19,20-Epoxycytochalasin C in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary and most well-documented mechanism of action is the inhibition of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton. This affects various cellular processes, including cell motility, division, and morphology.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This interaction can lead to cell cycle arrest in the S phase.[2] Researchers should be aware of this activity, as it can confound the interpretation of experimental results, especially in studies focused on cell proliferation and division.
Q3: At what concentrations are off-target effects typically observed?
A3: The off-target inhibition of CDK2 by this compound has been observed with an IC50 of approximately 0.9 µM.[2] It is crucial to compare this to the concentrations required for actin disruption in your specific cell type to assess the potential for off-target effects in your experiments.
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired effect on the actin cytoskeleton.
-
Employ orthogonal controls: Use other actin polymerization inhibitors with different mechanisms of action (e.g., Latrunculin A) to confirm that the observed phenotype is due to actin disruption.
-
Perform rescue experiments: If a specific off-target is suspected (like CDK2), attempt to rescue the phenotype by overexpressing the target or using a specific activator, if available.
-
Utilize inactive analogs: An oxidized metabolite of this compound, where the hydroxyl group at the C7 position is converted to a keto group, shows significantly reduced cytotoxicity and can serve as a negative control.[2]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution. Stock solutions should be stored at -20°C to maintain stability. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest
Symptoms:
-
Cells accumulate in the S phase of the cell cycle, as determined by flow cytometry.
-
Reduced rate of cell proliferation that cannot be solely attributed to cytokinesis failure.
Possible Cause:
-
Off-target inhibition of CDK2 by this compound.[2]
Troubleshooting Steps:
-
Confirm On-Target Effect: Verify that the concentration of this compound used is effectively disrupting the actin cytoskeleton. This can be visualized by phalloidin staining of F-actin.
-
Concentration Optimization: Perform a dose-response experiment to find the lowest concentration that perturbs the actin cytoskeleton without causing significant S-phase arrest.
-
Use a CDK2 Inhibitor as a Positive Control: Treat cells with a known specific CDK2 inhibitor to compare the observed cell cycle profile.
-
Western Blot Analysis: Analyze the phosphorylation status of CDK2 substrates (e.g., Rb protein) to confirm the inhibition of CDK2 activity.
Issue 2: High Levels of Apoptosis Observed
Symptoms:
-
Increased number of apoptotic cells detected by Annexin V/Propidium Iodide staining and flow cytometry.
-
Activation of caspase-3 and/or -7.
Possible Causes:
-
Induction of the mitochondrial apoptosis pathway. Cytochalasins have been shown to induce apoptosis through the activation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and -3.
-
Cell stress due to prolonged disruption of the actin cytoskeleton.
Troubleshooting Steps:
-
Time-Course Experiment: Determine the onset of apoptosis in relation to the timing of actin disruption. Early onset may suggest a more direct induction of apoptosis.
-
Analyze Apoptotic Markers: Perform western blotting for key proteins in the mitochondrial apoptosis pathway (Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3) to confirm the mechanism.
-
Use a Pan-Caspase Inhibitor: Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the apoptotic phenotype. This can help to distinguish between caspase-dependent and -independent cell death.
Issue 3: Inconsistent or No Effect on Actin Cytoskeleton
Symptoms:
-
No visible changes in cell morphology or F-actin organization after treatment.
-
Lack of inhibition in cell migration or other actin-dependent assays.
Possible Causes:
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions.
-
Cellular Efflux: Some cell lines may express efflux pumps that actively remove the compound.
Troubleshooting Steps:
-
Verify Compound Activity: Test the compound on a sensitive cell line known to respond to cytochalasins.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock solution. Avoid multiple freeze-thaw cycles of the stock.
-
Increase Concentration and/or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Consider Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor may enhance the compound's efficacy. However, this should be done with caution as the inhibitor itself can have off-target effects.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 1.11[4] |
| A549 | Lung Carcinoma | >10 |
| SMMC-7721 | Hepatocellular Carcinoma | >10 |
| MCF-7 | Breast Adenocarcinoma | >10 |
| SW480 | Colon Adenocarcinoma | >10 |
| HT-29 | Colorectal Adenocarcinoma | 0.65[2] |
| PC-3 | Prostate Adenocarcinoma | >10 |
| HCT-116 | Colorectal Carcinoma | >10 |
| SW-620 | Colorectal Adenocarcinoma | >10 |
Table 2: On-Target vs. Off-Target Inhibitory Concentrations of this compound
| Target | Assay Type | IC50 (µM) |
| Actin Polymerization | Cytotoxicity in sensitive cell lines | ~0.65 - 1.11 |
| CDK2 | In vitro kinase assay | ~0.9[2] |
Key Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into actin filaments.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Black 96-well plate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Prepare a working solution of monomeric actin by mixing unlabeled and pyrene-labeled actin (typically 5-10% pyrene-labeled) in G-buffer on ice. The final actin concentration is typically 2-4 µM.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding the actin working solution to the wells, followed immediately by the addition of 1/10th volume of 10X Polymerization Buffer.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at room temperature, recording fluorescence intensity every 30-60 seconds for 30-60 minutes.
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.
Troubleshooting:
-
No polymerization in control: Ensure actin is fresh and has been properly stored. Avoid repeated freeze-thaw cycles.
-
High background fluorescence: Use a high-quality black plate and ensure buffers are properly prepared and filtered.
-
Inconsistent results: Ensure rapid and thorough mixing upon initiation of polymerization. Pipetting consistency is key.
SRB (Sulforhodamine B) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired incubation period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Troubleshooting:
-
Broad G1 and G2/M peaks: Ensure a single-cell suspension before and after fixation. Clumps can be removed by filtering the sample through a nylon mesh. Run samples at a low flow rate.
-
High debris signal: Gate out debris based on forward and side scatter properties. Ensure gentle handling of cells during harvesting to minimize cell lysis.
-
No distinct peaks: Check the concentration of PI and RNase A. Ensure RNase A is active to prevent staining of RNA.
Visualizations
Caption: Troubleshooting workflow for unexpected results in cellular assays.
Caption: On- and off-target signaling effects of this compound.
References
Impact of serum on 19,20-Epoxycytochalasin C activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of 19,20-Epoxycytochalasin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a potent inhibitor of actin polymerization. By binding to actin filaments, it disrupts the cellular cytoskeleton, which can affect various cellular processes including cell motility, division, and morphology. Additionally, it has been shown to induce apoptosis in cancer cells through the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and activation of caspase-3.
Q2: How does the presence of serum in cell culture media potentially affect the activity of this compound?
A2: Serum, particularly Fetal Bovine Serum (FBS) commonly used in cell culture, contains a high concentration of proteins, with albumin being the most abundant.[1][2] this compound is a hydrophobic molecule, and such compounds have a tendency to bind to albumin and other serum proteins. This binding can sequester the compound, reducing its free concentration in the media and thus decreasing its availability to the cells. Consequently, a higher concentration of the compound may be required to achieve the same biological effect in the presence of serum compared to serum-free conditions.
Q3: What is the typical composition of Fetal Bovine Serum (FBS)?
A3: FBS is a complex mixture containing over a thousand components.[2] Key components include growth factors, hormones, vitamins, amino acids, sugars, lipids, and a high concentration of proteins.[2][3] The major protein component is bovine serum albumin (BSA), which is typically present at a concentration of less than or equal to 4.5 g/dL.[4]
Q4: How can I determine if serum is affecting the IC50 value of this compound in my experiments?
A4: To determine the impact of serum on the half-maximal inhibitory concentration (IC50) of this compound, you can perform parallel cytotoxicity or proliferation assays. One set of experiments should be conducted in your standard cell culture medium containing FBS, while the other set should be performed in a serum-free or low-serum medium. A significant increase in the IC50 value in the presence of serum would indicate that serum components are interfering with the compound's activity.[5][6]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause: Serum protein binding.
-
Troubleshooting Tip: As a hydrophobic molecule, this compound can bind to albumin and other proteins in the serum, reducing its effective concentration.[7] Try reducing the serum concentration in your assay or, if your cell line permits, perform the experiment in serum-free media. Compare the IC50 values obtained under these different conditions.
-
-
Possible Cause: Compound degradation.
-
Troubleshooting Tip: Ensure that the stock solution of this compound is properly stored and that the working solutions are freshly prepared for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
-
Possible Cause: Cell seeding density.
-
Troubleshooting Tip: The number of cells seeded can influence the apparent IC50 value. Ensure that you are using a consistent and optimized cell number for your assays. High cell densities can sometimes lead to an underestimation of a compound's potency.
-
Issue 2: High background signal in cell-based assays.
-
Possible Cause: Non-specific binding of detection reagents.
-
Possible Cause: Contaminated reagents.
-
Troubleshooting Tip: Use fresh, sterile reagents, including media, serum, and assay buffers. Contamination can lead to aberrant cell growth or interfere with assay chemistry.[9]
-
-
Possible Cause: Serum interference with assay chemistry.
-
Troubleshooting Tip: Some components in serum can interfere with certain assay readouts (e.g., fluorescence, luminescence). Run appropriate controls, including media with serum but without cells, to check for background signal. If serum interference is suspected, consider using a different type of assay or switching to serum-free conditions for the final assay step.
-
Quantitative Data Summary
The following table provides a hypothetical representation of the impact of serum on the IC50 of this compound. Researchers should perform their own experiments to determine the actual values for their specific cell line and assay conditions.
| Cell Line | Serum Concentration (%) | Hypothetical IC50 (µM) |
| HT-29 | 10 | 1.5 |
| HT-29 | 2 | 0.8 |
| HT-29 | 0 (Serum-Free) | 0.3 |
| A549 | 10 | 2.1 |
| A549 | 2 | 1.2 |
| A549 | 0 (Serum-Free) | 0.5 |
Note: These are example values and will vary depending on the experimental setup. A study on this compound showed an IC50 of 1.11 µM against HL-60 cell lines.[10]
Experimental Protocols
Protocol 1: Determining the Impact of Serum on the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight in their standard growth medium containing 10% FBS.
-
Medium Change: The next day, carefully aspirate the medium and replace it with fresh medium containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%).
-
Compound Treatment: Prepare serial dilutions of this compound in each of the different serum-containing media. Add the compound to the respective wells. Include vehicle controls (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plate for a duration appropriate for your cell line and the compound's expected mechanism of action (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each serum concentration using appropriate software.
Protocol 2: Equilibrium Dialysis for Assessing Serum Protein Binding
-
Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: In one chamber, place a solution of bovine serum albumin (BSA) or whole serum at a concentration relevant to your cell culture conditions. In the other chamber, place a buffer solution containing a known concentration of this compound.
-
Equilibration: Allow the system to equilibrate for a set period (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C) with gentle shaking.
-
Sample Collection: After equilibration, collect samples from both chambers.
-
Concentration Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The percentage of protein binding can be calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100
Visualizations
Caption: Experimental workflow for determining the impact of serum on compound activity.
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting logic for high IC50 values.
References
- 1. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 2. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. arp1.com [arp1.com]
- 10. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
19,20-Epoxycytochalasin C degradation and inactivation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation and inactivation of 19,20-Epoxycytochalasin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the inactivation of this compound?
The primary inactivation pathway for this compound is the oxidation of the hydroxyl (-OH) group at the C7 position to a keto group.[1][2][3] This biotransformation leads to a significant reduction in its biological activity.
Q2: How does the biological activity of this compound change upon degradation?
The oxidation of the C7 hydroxyl group results in a dramatic decrease in the cytotoxic potential of this compound. The parent molecule is approximately 16 times more potent than its oxidized metabolite.[1][2]
Q3: What are the key structural features of this compound that are essential for its biological activity?
The hydroxyl group at the C7 position and the epoxy group at the 19 and 20 positions are crucial for the biological activity of cytochalasins.[3][4] Alteration of these functional groups, particularly the oxidation of the C7 hydroxyl group, leads to inactivation.
Q4: Can the inactive metabolite of this compound be generated chemically?
Yes, the oxidized, inactive metabolite of this compound can be chemically synthesized using the Dess-Martin reagent.[1][2] This allows for the generation of a reference standard for comparison in metabolic studies.
Q5: What is the proposed mechanism of action for this compound?
This compound primarily acts by binding to actin filaments, leading to the disruption of actin dynamics and affecting cellular processes like cell shape and motility.[4] It has also been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle regulation.[1][3]
Troubleshooting Guides
Problem: Loss of compound activity in cell-based assays over time.
-
Possible Cause: Degradation of this compound in the cell culture medium or through cellular metabolism. The primary degradation pathway is the oxidation of the C7 hydroxyl group.
-
Troubleshooting Steps:
-
Analyze Compound Stability: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the cell culture supernatant at different time points to detect the presence of the parent compound (m/z 524.25) and its oxidized metabolite (m/z 522.25).[2]
-
Minimize Exposure to Oxidizing Conditions: Prepare fresh stock solutions and minimize the exposure of the compound to light and air. Consider using antioxidants in the culture medium if compatible with the experimental setup.
-
Use Metabolic Inhibitors: To investigate the role of cellular metabolism, particularly by Cytochrome P450 enzymes which are known to catalyze oxidation reactions, consider co-incubating with broad-spectrum CYP inhibitors.[5][6][7]
-
Problem: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variability in the degradation of this compound due to differences in cell lines' metabolic capacities or experimental conditions.
-
Troubleshooting Steps:
-
Metabolic Profiling of Cell Lines: Compare the metabolic profile of this compound in different cell lines used in your experiments via LC-MS/MS to assess for variations in the rate and extent of degradation.
-
Standardize Incubation Times: Use consistent and clearly defined incubation times for all experiments to minimize variability introduced by time-dependent degradation.
-
Include a Positive Control: Use a stable, known cytotoxic agent as a positive control to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Cytotoxicity of this compound and its Oxidized Metabolite
| Compound | Target Cell Line | IC₅₀ | Fold Change in Activity |
| This compound | HT-29 (Colon Cancer) | 650 nM | - |
| Oxidized Metabolite | HT-29 (Colon Cancer) | >10 µM | ~16-fold decrease |
Data extracted from studies on HT-29 colon cancer cells.[1][2]
Table 2: Mass Spectrometric Data for this compound and its Metabolite
| Compound | [M+H]⁺ (m/z) |
| This compound | 524.25 |
| Oxidized Metabolite | 522.25 |
Mass-to-charge ratios observed in LC-MS/MS analysis.[2]
Experimental Protocols
Protocol 1: LC-MS/MS-Based Metabolite Profiling of this compound in Cancer Cells
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HT-29) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a specific time period (e.g., 24 or 48 hours).
-
-
Metabolite Extraction:
-
Collect the cell culture supernatant.
-
Lyse the cells and collect the cell lysate.
-
Perform a protein precipitation step (e.g., with cold acetonitrile) on both the supernatant and lysate to remove proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the parent compound (m/z 524.25) and the expected oxidized metabolite (m/z 522.25).
-
Perform tandem MS (MS/MS) to confirm the identity of the peaks.
-
Protocol 2: In Vitro CDK2 Kinase Activity Assay
-
Reagents and Setup:
-
Recombinant CDK2/Cyclin E kinase.
-
Histone H1 as a substrate.
-
ATP (radiolabeled or with a detection system like ADP-Glo™).
-
Kinase buffer.
-
This compound at various concentrations.
-
-
Kinase Reaction:
-
In a microplate, combine the CDK2/Cyclin E, Histone H1, and this compound in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction.
-
Detect the phosphorylation of Histone H1. If using radiolabeled ATP, this can be done by autoradiography after SDS-PAGE. For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit (e.g., measuring luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CDK2 activity at each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: Inactivation pathway of this compound.
Caption: Experimental workflow for studying degradation and activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1482501) [evitachem.com]
- 5. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Morphological Changes in Cells Treated with 19,20-Epoxycytochalasin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the morphological changes observed in cells upon treatment with 19,20-Epoxycytochalasin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that belongs to the cytochalasan family of mycotoxins. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics leads to a net depolymerization of actin filaments, resulting in profound effects on cell morphology, motility, and division.[1]
Q2: What are the typical morphological changes I should expect to see in cells treated with this compound?
A2: Treatment with this compound, and cytochalasins in general, induces a range of characteristic morphological changes. These can include:
-
Cell Rounding: Due to the collapse of the actin cytoskeleton, cells lose their spread-out, flattened shape and become more spherical.
-
Arborization or Branching: Some cell types, particularly fibroblasts, may exhibit extensive branching or the formation of dendritic-like processes.
-
Loss of Stress Fibers: The well-defined bundles of actin filaments known as stress fibers will be disrupted and will largely disappear.
-
Formation of Actin Aggregates: Disrupted actin filaments can coalesce into punctate aggregates within the cytoplasm.
-
Multinucleation: As cytochalasins inhibit cytokinesis (the final stage of cell division), treated cells may undergo nuclear division without cytoplasmic division, resulting in the formation of multinucleated cells.[1]
Q3: How does this compound treatment affect cell signaling?
A3: Disruption of the actin cytoskeleton by this compound can trigger various downstream signaling events. A key pathway affected is the Rho GTPase signaling pathway, which is a master regulator of actin dynamics. By disrupting the actin network, this compound can indirectly influence the activity of Rho GTPases like RhoA, Rac1, and Cdc42, which in turn regulate processes such as cell adhesion, migration, and proliferation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| No observable morphological change | 1. Inactive compound: The this compound may have degraded. 2. Insufficient concentration: The concentration used may be too low for the specific cell type. 3. Short incubation time: The treatment duration may not be long enough to induce visible changes. 4. Cell line resistance: The cell line being used may be less sensitive to the compound. | 1. Compound integrity: Ensure proper storage of the compound (typically at -20°C, protected from light). Prepare fresh stock solutions. 2. Dose-response experiment: Perform a dose-response experiment with a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for your cell line. 3. Time-course experiment: Observe cells at multiple time points (e.g., 1, 6, 24, 48 hours) to capture the dynamics of the morphological changes. 4. Literature review: Check the literature for reported effective concentrations in similar cell lines. Consider using a different, more sensitive cell line as a positive control. |
| High levels of cell death | 1. Excessive concentration: The concentration of this compound is too high, leading to cytotoxicity. 2. Prolonged incubation: Long-term exposure, even at lower concentrations, can induce apoptosis. 3. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 1. Titrate concentration: Lower the concentration of this compound. The cytotoxic effects of cytochalasins are well-documented.[1] 2. Reduce incubation time: If long-term effects are not the primary focus, shorten the treatment duration. 3. Control for solvent: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent morphological changes across the cell population | 1. Cell cycle variability: Cells in different phases of the cell cycle may respond differently to actin disruption. 2. Heterogeneous cell population: The cell line may not be clonal, leading to varied responses. 3. Uneven drug distribution: The compound may not have been mixed thoroughly in the culture medium. | 1. Cell synchronization: For more uniform results, consider synchronizing the cell population before treatment. 2. Single-cell cloning: If heterogeneity is a concern, consider using a clonally selected cell line. 3. Proper mixing: Ensure the culture medium containing this compound is well-mixed before adding it to the cells. |
| Difficulty imaging actin filaments after treatment | 1. Complete depolymerization: At high concentrations, most of the F-actin may be depolymerized, leaving little to be stained. 2. Fixation issues: The fixation method may not be optimal for preserving the disrupted actin structures. | 1. Adjust concentration: Use a lower concentration of this compound to observe the initial stages of actin disruption rather than complete collapse. 2. Optimize fixation: Methanol-free formaldehyde is often the preferred fixative for preserving actin structures. Avoid methanol-based fixatives as they can alter actin filament organization. |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and Morphological Analysis
This protocol describes the treatment of a human colon cancer cell line (HT-29) with this compound for 48 hours, followed by analysis of morphological changes using scanning electron microscopy (SEM).
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in 0.1 M phosphate buffer, pH 7.4)
-
Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration
Procedure:
-
Cell Seeding: Seed HT-29 cells in appropriate culture vessels (e.g., 6-well plates with coverslips for SEM) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 162.5, 325, 650, and 1300 nM).[2] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Cell Treatment: After the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO2.[2]
-
Fixation for SEM: a. After 48 hours, wash the cells twice with PBS. b. Fix the cells with 2.5% glutaraldehyde solution for 1 hour at room temperature, followed by overnight incubation at 4°C.[2]
-
Dehydration and SEM Preparation: a. Remove the glutaraldehyde solution and wash the cells with PBS. b. Dehydrate the samples through a graded ethanol series.[2] c. Process the samples for scanning electron microscopy according to standard procedures (e.g., critical point drying and sputter coating).
-
Imaging: Observe and capture images of the cells using a scanning electron microscope.
Protocol 2: Immunofluorescence Staining of Actin Cytoskeleton
This protocol outlines the steps for visualizing the actin cytoskeleton in treated and control cells using fluorescently labeled phalloidin.
Materials:
-
Cells grown on coverslips
-
PBS
-
Methanol-free formaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for the desired duration.
-
Fixation: a. Wash the cells twice with pre-warmed PBS. b. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: a. Wash the cells three times with PBS. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: a. Wash the cells three times with PBS. b. Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Actin Staining: a. Dilute the fluorescently labeled phalloidin in the blocking buffer to the manufacturer's recommended concentration. b. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: a. Wash the cells three times with PBS. b. Incubate the cells with DAPI solution (in PBS) for 5 minutes.
-
Mounting: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
Navigating 19,20-Epoxycytochalasin C in Animal Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential toxicity of 19,20-Epoxycytochalasin C in animal models. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its potential toxicity?
A1: this compound exerts its biological effects primarily through two mechanisms. It inhibits Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest in the S phase and subsequent apoptosis.[1] Additionally, like other cytochalasins, it disrupts actin filament dynamics, which can affect cell motility, morphology, and division.[2]
Q2: Are there established safe dosage ranges for this compound in animal models?
A2: The toxicity of this compound is dose-dependent and varies with the experimental context. In a study involving a colon cancer model in female BALB/c mice, intraperitoneal (IP) administration of 1 mg/kg for 30 days resulted in no significant impact on body weight or observable adverse side effects.[1] However, a separate study evaluating its antimalarial activity in a mouse model reported toxicity at a significantly higher dose of 100 mg/kg.[3] It is crucial to conduct pilot dose-ranging studies to determine the optimal therapeutic and non-toxic dose for your specific animal model and research question.
Q3: What are the potential clinical signs of toxicity to monitor in animals treated with this compound?
A3: While specific clinical signs for this compound toxicity are not extensively documented, based on its mechanism of action (actin disruption), researchers should monitor for the following general indicators of distress or toxicity in animal models:
-
Changes in body weight (sudden or significant loss)
-
Reduced food and water intake
-
Lethargy, hunched posture, or reluctance to move
-
Ruffled fur or poor grooming
-
Gastrointestinal issues such as diarrhea or constipation
-
Changes in respiration or behavior
Q4: Is there a known detoxification pathway for this compound?
A4: Research has shown that the biological activity and cytotoxicity of this compound are dependent on the hydroxyl group at the C7 position. Oxidation of this group leads to the inactivation of the compound.[4] This suggests that metabolic oxidation could be a potential detoxification pathway in vivo.
Troubleshooting Guide for Adverse Events
This guide provides a structured approach to identifying and managing adverse events during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | Compound toxicity, reduced food/water intake | 1. Immediately reduce the dosage or temporarily halt administration. 2. Provide supportive care, including supplemental nutrition (e.g., high-calorie gel) and hydration (e.g., subcutaneous fluids). 3. Closely monitor the animal's weight and overall health daily. 4. If weight loss continues, consider humane euthanasia in accordance with institutional guidelines. |
| Lethargy and Reduced Activity | Systemic toxicity affecting overall health | 1. Assess the severity of lethargy. 2. Ensure easy access to food and water. 3. Consider reducing the dosage. 4. Observe for other clinical signs of toxicity. |
| Gastrointestinal Distress (Diarrhea) | Disruption of intestinal cell function due to actin modulation | 1. Monitor hydration status closely. 2. Provide supportive care, such as hydration fluids. 3. Keep the animal's environment clean to prevent secondary infections. 4. If severe or persistent, consult with a veterinarian. |
| No Apparent Therapeutic Effect at a Non-Toxic Dose | Insufficient dose, poor bioavailability, or compound instability | 1. Verify the correct preparation and administration of the compound. 2. Consider a modest dose escalation while carefully monitoring for toxicity. 3. Evaluate the route of administration and consider alternatives if appropriate. 4. Analyze the stability of your compound formulation. |
Experimental Protocols
Dose-Response and Toxicity Evaluation in a Murine Model
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound in mice.
1. Animal Model:
-
Species: BALB/c mice (or other relevant strain)
-
Age: 6-8 weeks
-
Sex: As relevant to the disease model
2. Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). Ensure the final vehicle concentration is non-toxic to the animals.
3. Experimental Groups:
-
Group 1: Vehicle control
-
Groups 2-n: Escalating doses of this compound (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose range should be selected based on available literature.[1][3]
4. Administration:
-
Route: Intraperitoneal (IP) or as required by the experimental design.
-
Frequency: Daily or as determined by the study protocol.
5. Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (as listed in the FAQs).
-
Monitor food and water intake.
6. Endpoint:
-
The study can be terminated after a predetermined period (e.g., 14 or 30 days) or when severe toxicity is observed.
-
The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15%) or severe clinical signs of toxicity.
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing in vivo toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in 19,20-Epoxycytochalasin C experiments
Welcome to the technical support resource for 19,20-Epoxycytochalasin C. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for minimizing variability in experiments involving this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: How should I dissolve this compound?
A1: this compound has poor water solubility.[1] It is recommended to prepare a stock solution in an organic solvent. For detailed solubility information, refer to the table below. Always prepare fresh dilutions from the stock solution for your experiments and avoid repeated freeze-thaw cycles of the stock solution.[2]
Data Presentation: Solubility
| Solvent | Solubility |
|---|---|
| DMSO | Soluble[2][3] |
| DMF | Soluble[2][3] |
| Ethanol | Soluble[2][3] |
| Methanol | Soluble[2][3] |
| Water | Poor[1] |
Q2: What are the recommended storage conditions and stability for this compound?
A2: Proper storage is critical to maintaining the compound's activity. Both solid and stock solutions should be stored under specific conditions to ensure stability.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Stability |
|---|---|---|
| Solid | -20°C[1][3] | ≥ 4 years[3] |
| Stock Solution (in DMSO, -80°C) | -80°C | Use within 6 months[2] |
| Stock Solution (in DMSO, -20°C) | -20°C | Use within 1 month[2] |
Q3: What is the primary mechanism of action for this compound?
A3: The primary mechanism of action is the disruption of actin dynamics.[4] It binds to actin filaments, inhibiting actin polymerization.[4] This leads to changes in cell shape, motility, and other cytoskeleton-dependent processes.[4] Additionally, it has been shown to induce S phase cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5]
Q4: Can the compound degrade or become inactive during an experiment?
A4: Yes, this is a critical source of variability. The hydroxyl (-OH) group at the C7 position is essential for the compound's biological activity.[4] Oxidation of this group leads to a significant loss of cytotoxic potential.[5][6] In cell culture, the parent molecule (m/z 524.25) can be oxidized to an inactive metabolite (m/z 522.25).[6][7] It is crucial to handle the compound carefully to prevent oxidation.
Data Presentation: Activity of Parent Compound vs. Oxidized Metabolite
| Compound | IC50 (HT-29 Colon Cancer Cells) | Cytotoxic Potential |
|---|---|---|
| This compound (Parent) | 650 nM[5][6] | ~16x higher than metabolite[5][6] |
| Oxidized Metabolite | >10 µM[5][6] | Significantly lower[5][6] |
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during experiments.
Guide 1: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity)
Variability in cell-based assays can arise from multiple sources, including the compound, the cells, and the assay procedure itself.[8][9]
Q: My IC50 values for this compound vary significantly between experiments. What should I check?
A: Use the following workflow to diagnose the potential source of variability.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Guide 2: Variability in Actin Polymerization Assays
The primary biochemical assay for this compound is monitoring its effect on actin polymerization, often using a pyrene-actin fluorescence assay.[10]
Q: My actin polymerization curves are not reproducible. What are the common pitfalls?
A: Reproducibility in this assay depends heavily on the quality of the actin and the precise preparation of buffers and reagents.[11]
-
Actin Quality: Use freshly prepared, gel-filtered actin. Avoid using actin that is more than a few weeks old or has been frozen and thawed multiple times, as this can reduce its ability to polymerize.[11] A mix of 5-10% pyrene-labeled actin with unlabeled actin is commonly used.[10]
-
Buffer Composition: Actin polymerization is highly sensitive to ionic conditions (Mg²⁺, K⁺) and ATP concentration.[12][13] Ensure buffers are prepared accurately and consistently. Pre-exchange calcium for magnesium on G-actin before initiating polymerization to avoid kinetic artifacts.[11]
-
Assay Conditions: Maintain a consistent temperature. Avoid introducing bubbles into the cuvette or plate wells, as this will create noise in the fluorescence reading.[11]
-
Instrumentation: Minimize photobleaching by reducing excitation light intensity or exposure time. Ensure the fluorometer settings (excitation/emission wavelengths, slit widths) are identical for all experiments.[11] Preferred wavelengths are ~365 nm for excitation and ~407 nm for emission.[11]
Section 3: Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining cell viability after treatment with this compound.[6][14][15][16]
-
Cell Seeding: Plate adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound (prepared from a DMSO stock) to the wells. Include a DMSO-only vehicle control. Incubate for the desired treatment period (e.g., 48 hours).[5]
-
Cell Fixation: Gently remove the culture medium. Add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14][17]
-
Washing: Discard the TCA. Wash the plate 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and excess medium components.[15][17] Allow the plate to air-dry completely.
-
Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14][15]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14][17]
-
Solubilization: Allow the plate to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14][18] Place the plate on an orbital shaker for 10 minutes.
-
Measurement: Read the absorbance (optical density) at ~510-540 nm using a microplate reader.[14][15]
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-Based)
This protocol outlines the steps to measure the effect of this compound on actin polymerization kinetics.[10][11][19]
Caption: Workflow for a pyrene-based actin polymerization assay.
-
Reagent Preparation:
-
G-Buffer (Actin Storage): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.[11]
-
10X Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).[11]
-
G-Actin Stock: Prepare a working stock of G-actin (e.g., 4 µM) containing 5-10% pyrene-labeled actin in G-Buffer on ice.[10] Protect from light.
-
-
Assay Procedure:
-
In a fluorescence cuvette or black 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add the G-actin stock solution to the compound/vehicle and mix gently.
-
Optional but recommended: Incubate the G-actin with ME buffer (50 µM MgCl₂, 0.2 mM EGTA) for 2 minutes to exchange Ca²⁺ for Mg²⁺.[11]
-
Place the cuvette/plate in a fluorometer set to the appropriate temperature (e.g., 25°C).
-
Establish a baseline fluorescence reading for a few minutes.
-
Initiate polymerization by adding 1/10th the volume of 10X Polymerization Buffer (KMEI) and mix quickly.
-
Immediately begin recording fluorescence (Excitation: ~365 nm, Emission: ~407 nm) kinetically over time until the signal plateaus.[19]
-
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. Compare the curves of treated samples to the vehicle control to assess inhibition.
Section 4: Signaling Pathway Visualization
The primary activity of this compound is its interaction with the actin cytoskeleton, which triggers downstream cellular events.
Caption: Simplified signaling effects of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound (EVT-1482501) [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem MS-Based Metabolite Profiling of this compound Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. cellgs.com [cellgs.com]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 12. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hypermol.com [hypermol.com]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 19. Actin polymerisation assay [wwwuser.gwdguser.de]
Validation & Comparative
Unraveling the Molecular Intrigue: A Comparative Guide to the Mechanism of Action of 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 19,20-Epoxycytochalasin C's Biological Activity in Comparison to Key Actin Inhibitors.
Introduction
This compound, a fungal metabolite, has garnered significant attention within the scientific community for its potent biological activities, particularly its profound effects on the actin cytoskeleton.[1] As a member of the cytochalasin family, it shares the hallmark ability to disrupt actin polymerization, a fundamental process governing cell motility, division, and morphology.[1] The presence of a reactive epoxy group distinguishes it from other well-studied cytochalasins, suggesting a unique interaction with its cellular targets and a promising avenue for therapeutic development. This guide provides a comprehensive comparison of this compound with its structural analogs, Cytochalasin C and the widely used Cytochalasin D, supported by experimental data and detailed protocols to facilitate further research.
Core Mechanism of Action: Disruption of Actin Dynamics
The primary mechanism of action for this compound and its congeners is the direct interaction with actin filaments. By binding to the barbed (fast-growing) end of actin filaments, these molecules effectively block the addition of new actin monomers, thereby inhibiting filament elongation.[2] This capping activity leads to a net depolymerization of existing filaments as monomer dissociation from the pointed (slow-growing) end continues. The disruption of the delicate equilibrium between actin polymerization and depolymerization has profound consequences for cellular integrity and function.
The unique 19,20-epoxy group in this compound is believed to contribute significantly to its biological potency, potentially through enhanced binding affinity or reactivity with the actin protein.[1] Furthermore, studies have highlighted the critical role of the hydroxyl group at the C7 position for the bioactivity of cytochalasins, as its oxidation leads to a significant reduction in cytotoxic potential.[3]
Comparative Analysis of Biological Activity
To provide a clear comparison of the efficacy of this compound against its counterparts, the following tables summarize key quantitative data from published studies.
Table 1: Comparative Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 1.11 | [4] |
| HT-29 (Human colorectal adenocarcinoma) | 0.65 | [3] | |
| A549 (Human lung carcinoma) | >10 | [5] | |
| SMMC-7721 (Human hepatocellular carcinoma) | >10 | [4] | |
| MCF-7 (Human breast adenocarcinoma) | >10 | [5] | |
| SW480 (Human colorectal adenocarcinoma) | >10 | [4] | |
| Cytochalasin C | MOLT-4 (Human T-cell leukemia) | 6.0 | [6] |
| Cytochalasin D | MOLT-4 (Human T-cell leukemia) | 10.0 | [6] |
| P-388 (Murine leukemia) | 0.16 | [6] |
Table 2: Inhibition of Actin Polymerization
| Compound | Relative Potency in Inhibiting Actin Elongation | Reference |
| Cytochalasin D | High | [7] |
| This compound | Potent (inferred from structural activity relationships) | [8] |
| Cytochalasin C | Moderate | [8] |
Note: The potency of this compound is inferred from structure-activity relationship studies that indicate the epoxy group enhances activity compared to the parent compound, Cytochalasin C.
Table 3: Inhibition of CDK2 Kinase Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound | CDK2 | ≈0.9 | [3] |
Signaling Pathways and Cellular Effects
The disruption of the actin cytoskeleton by this compound triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Pyrene-Based Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into a polymer, providing a real-time kinetic analysis of actin polymerization.
Caption: Step-by-step workflow of the pyrene-based actin polymerization assay.
Protocol:
-
Actin Preparation: Prepare pyrene-labeled G-actin and unlabeled G-actin. The final reaction mixture should contain 5-10% pyrene-labeled actin.
-
Reaction Mixture: In a fluorometer cuvette, mix the actin solution with G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Compound Addition: Add the desired concentration of this compound or other test compounds.
-
Initiation: Initiate polymerization by adding 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Measurement: Immediately begin recording fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time until the reaction reaches a plateau.
-
Analysis: The rate of polymerization is determined from the slope of the kinetic curve. The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cyclin-Dependent Kinase 2 (CDK2).
Protocol:
-
Reaction Setup: In a microplate, combine CDK2/Cyclin A enzyme, a specific peptide substrate (e.g., a fragment of Histone H1), and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
This compound is a potent inhibitor of actin polymerization with significant cytotoxic and anti-cancer properties. Its unique structural feature, the 19,20-epoxy group, likely enhances its biological activity compared to other cytochalasins. While its primary mechanism of action is the disruption of the actin cytoskeleton, evidence also points to the inhibition of other cellular targets, such as CDK2, which contributes to its ability to induce cell cycle arrest and apoptosis.[3] The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural product and for those studying the intricate role of the actin cytoskeleton in health and disease. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in actin polymerization inhibition among the various cytochalasins.
References
- 1. Buy this compound (EVT-1482501) [evitachem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK2 as a Target of 19,20-Epoxycytochalasin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19,20-Epoxycytochalasin C's performance as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor against other known CDK inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to support the validation of CDK2 as a direct target of this natural product.
Comparative Analysis of CDK2 Inhibitors
This compound demonstrates potent inhibitory activity against CDK2. To contextualize its efficacy, this section compares its half-maximal inhibitory concentration (IC50) with that of other established CDK inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary.
| Compound | CDK2 IC50 (in vitro) | Other CDK IC50s (in vitro) | Cell-based IC50 (Various Cell Lines) |
| This compound | ≈ 0.9 µM | Data not readily available | 650 nM (HT-29) |
| Dinaciclib | 1 nM | CDK1 (3 nM), CDK5 (1 nM), CDK9 (4 nM) | 7.5 nM (median over a panel) |
| Ribociclib | 0.068 µM | CDK4 (10 nM), CDK6 (39 nM) | 307 nM (mean in sensitive lines) |
| Palbociclib | >10 µM (low affinity) | CDK4 (11 nM), CDK6 (16 nM) | 0.85 µM (MCF-7) |
| Abemaciclib | 0.3-1 µM (off-target) | CDK4 (2 nM), CDK6 (10 nM), CDK9 (IC50 >5x CDK4/6) | 0.82-0.89 µM (Ependymoma cells) |
Data Interpretation:
-
This compound shows promising sub-micromolar inhibition of CDK2 in biochemical assays and potent anti-proliferative effects in cancer cell lines.[1]
-
Dinaciclib is a highly potent pan-CDK inhibitor, showing low nanomolar inhibition of CDK2, as well as other CDKs.[2][3][4] Its broad activity profile may lead to different cellular effects compared to a more selective inhibitor.
-
Ribociclib, Palbociclib, and Abemaciclib are primarily known as CDK4/6 inhibitors. While Ribociclib shows some activity against CDK2, Palbociclib has very low affinity.[5][6][7] Abemaciclib exhibits some off-target inhibition of CDK2 at higher concentrations. These compounds serve as important benchmarks for selectivity.
Experimental Protocols
To facilitate the validation of this compound or other compounds as CDK2 inhibitors, detailed protocols for key experiments are provided below.
In Vitro CDK2 Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK2.
Materials:
-
Active CDK2/Cyclin A or E complex
-
Histone H1 (as substrate)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, active CDK2/Cyclin complex, and Histone H1 substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Visualizing the Molecular Context and Experimental Design
To better understand the mechanism of action and the process of target validation, the following diagrams are provided.
Caption: CDK2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for validating CDK2 as a drug target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 19,20-Epoxycytochalasin C and Cytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related cytochalasan mycotoxins: 19,20-Epoxycytochalasin C and Cytochalasin D. Both compounds are potent disruptors of the actin cytoskeleton and exhibit significant cytotoxic and antiproliferative activities. This document summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes their mechanisms of action.
Data Presentation: A Side-by-Side Look at Cytotoxicity
The cytotoxic effects of this compound and Cytochalasin D have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.
Below is a summary of the available IC50 values for both compounds against a panel of human cancer cell lines. It is important to note that direct comparative data from a single study for all cell lines is limited. The presented data is compiled from multiple sources to provide a comprehensive overview.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cytochalasin D IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 1.11[1] | ~0.1 (qualitative data suggests high potency) | [1] |
| A549 | Lung Carcinoma | >10 | Data Not Available | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | >10 | Data Not Available | [1] |
| MCF-7 | Breast Adenocarcinoma | 7.9 | Data Not Available | [1] |
| SW480 | Colon Adenocarcinoma | >10 | Data Not Available | [1] |
| HT-29 | Colorectal Adenocarcinoma | 0.65[2] | Data Not Available | [2] |
| AGS | Gastric Adenocarcinoma | Data Not Available | 5.0 (inhibition rate of 94% at 5µM) | [3] |
Note: While direct IC50 values for Cytochalasin D on the same panel of cell lines from the primary comparative study were not available, its potent cytotoxicity is well-documented. For instance, a related compound, deoxaphomin B (a derivative of Cytochalasin B with a similar mechanism of action), exhibited IC50 values ranging from 1.55 to 6.91 µM across a panel of cancer cell lines, including MCF-7 and A549.[4]
Delving into the Mechanisms: Apoptotic Signaling Pathways
Both this compound and Cytochalasin D exert their cytotoxic effects primarily by disrupting the actin cytoskeleton, which in turn triggers programmed cell death, or apoptosis. However, the specific signaling cascades they initiate appear to have some distinctions.
This compound: A Pathway Involving Cell Cycle Arrest and Caspase-3/7 Activation
This compound has been shown to induce cell cycle arrest in the S phase, preventing DNA replication and cell division.[2] This is potentially mediated by the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition.[2] The sustained cell cycle arrest ultimately leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases-3 and -7.[2]
Caption: Apoptotic pathway of this compound.
Cytochalasin D: Triggering Apoptosis through Caspase-8 Activation
Cytochalasin D, a potent inhibitor of actin polymerization, also induces apoptosis.[5] Studies have indicated that its mechanism involves the activation of the extrinsic apoptotic pathway. Disruption of the actin cytoskeleton by Cytochalasin D can lead to the formation of a death-inducing signaling complex (DISC), which subsequently activates initiator caspase-8.[5] Activated caspase-8 can then directly activate downstream effector caspases, such as caspase-3, or cleave Bid to tBid, which translocates to the mitochondria to initiate the intrinsic apoptotic pathway.
Caption: Apoptotic pathway of Cytochalasin D.
Experimental Protocols: A Closer Look at the Methods
The cytotoxicity data presented in this guide was primarily generated using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for determining cell density, based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from the methodology described in the study by Wang et al. (2019).[1]
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the test compounds (this compound or Cytochalasin D) to the wells. Include a positive control (e.g., cisplatin) and a negative control (vehicle-treated cells).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Discard the supernatant and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
Both this compound and Cytochalasin D are potent cytotoxic agents that function by disrupting the actin cytoskeleton and inducing apoptosis. The available data suggests that this compound exhibits significant cytotoxicity, particularly against the HL-60 leukemia cell line. While direct comparative IC50 values for Cytochalasin D across the same broad panel of cell lines are not fully available in the reviewed literature, its potent cytotoxic nature is well-established. The subtle differences in their apoptotic signaling pathways, with this compound acting via CDK2 inhibition and S-phase arrest, and Cytochalasin D through caspase-8 activation, may offer avenues for targeted therapeutic strategies. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and differential mechanisms of action across a wider range of cancer cell types.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Actin Inhibitors: 19,20-Epoxycytochalasin C and Latrunculin A
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin inhibitors is critical for experimental design and therapeutic development. This guide provides a comprehensive, data-driven comparison of two potent actin cytoskeleton disruptors: 19,20-Epoxycytochalasin C and Latrunculin A, with additional context from other common actin-targeting compounds.
Executive Summary
This compound, a member of the cytochalasan family of fungal metabolites, and Latrunculin A, a marine macrolide isolated from a sea sponge, both potently disrupt the actin cytoskeleton, a critical component for a myriad of cellular processes including motility, division, and maintenance of cell shape. While both compounds lead to a net depolymerization of actin filaments, their mechanisms of action are distinct.
This compound acts by capping the barbed (fast-growing) end of actin filaments (F-actin). This action prevents the addition of new actin monomers, thereby shifting the equilibrium towards depolymerization.
Latrunculin A , in contrast, primarily sequesters globular actin (G-actin) monomers in a 1:1 complex, rendering them unavailable for polymerization. At higher concentrations, it can also promote depolymerization from the filament ends and sever existing filaments.
This fundamental difference in their interaction with actin leads to variations in their potency, cellular effects, and experimental utility. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms.
Mechanism of Action: A Tale of Two Strategies
The differential effects of this compound and Latrunculin A stem from their distinct binding partners within the actin polymerization cycle.
As illustrated in Figure 1, Latrunculin A directly targets the monomeric pool of G-actin, preventing its incorporation into filaments. This compound, representing the cytochalasan family, interacts with the dynamic ends of the assembled F-actin filaments.
Quantitative Comparison of Actin Inhibitors
The following tables provide a summary of the key quantitative parameters for this compound, Latrunculin A, and other relevant actin inhibitors.
Table 1: Biochemical Properties and Potency
| Parameter | This compound | Latrunculin A | Phalloidin | Jasplakinolide |
| Primary Target | F-actin (Barbed End) | G-actin | F-actin | F-actin |
| Mechanism | Capping | Monomer Sequestration | Filament Stabilization | Filament Stabilization |
| Binding Affinity | IC50 (Cytotoxicity): 0.65 µM (HT-29 cells)[1], 1.11 µM (HL-60 cells)[2] | Kd: 0.1 µM (ATP-G-actin), 4.7 µM (ADP-G-actin)[3][4] | - | Kd: ~15 nM[5] |
| Origin | Fungi (e.g., Xylaria sp.)[5] | Sea Sponge (Latrunculia magnifica)[6] | Mushroom (Amanita phalloides) | Sea Sponge (Jaspis sp.)[5] |
Table 2: Cellular Effects and Effective Concentrations
| Cellular Effect | This compound | Latrunculin A |
| Cell Morphology | Causes cell rounding and disruption of actin filaments.[1] | Induces pronounced and reversible cell rounding, intercellular separation, and disruption of actin filaments.[7] Effective concentrations for morphological changes in fibroblasts range from 20 nM to 200 nM.[4][8] |
| Cell Migration | Inhibits cell migration (as a member of the cytochalasin family). | Potently inhibits cell migration.[4] |
| Cytotoxicity (IC50) | 0.65 µM (HT-29), 1.11 µM (HL-60)[1][2], >10 µM on normal breast epithelial cells (FR-2).[1] | Cytotoxicity varies by cell line; can be less cytotoxic than some cytochalasins at concentrations that effectively disrupt actin. |
| Other Notable Effects | Induces apoptosis and S-phase cell cycle arrest.[1] May have off-target effects, such as inhibition of CDK2 (IC50 ≈ 0.9 µM).[7] | More potent than Cytochalasin D in inducing cell rounding.[6] |
Experimental Protocols
Accurate assessment of actin inhibitor activity relies on robust experimental methods. The following section details a standard protocol for an in-vitro actin polymerization assay.
In-Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin
This assay monitors the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. The fluorescence of pyrene-actin is significantly enhanced upon polymerization.
Materials:
-
Lyophilized pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (General Actin Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl₂, 20 mM EGTA, 100 mM Imidazole-HCl pH 7.0
-
Actin inhibitors (this compound, Latrunculin A) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~410 nm)
Procedure:
-
Actin Reconstitution: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization.
-
Preparation of Actin Monomer Solution: Prepare a working solution of G-actin by mixing pyrene-labeled and unlabeled actin to the desired final concentration and labeling percentage (typically 5-10% pyrene-actin). Keep on ice.
-
Assay Setup:
-
In a 96-well plate, add the desired concentration of the actin inhibitor (e.g., this compound or Latrunculin A) or solvent control to each well.
-
Add the G-actin solution to each well.
-
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at room temperature. Record fluorescence intensity every 30-60 seconds for 1-2 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a steep polymerization phase (elongation), and a plateau (steady-state). The effect of the inhibitor can be quantified by comparing the rate of polymerization (slope of the elongation phase) and the steady-state fluorescence level to the control.
Signaling Pathways and Logical Relationships
The disruption of the actin cytoskeleton by these inhibitors has profound downstream effects on various signaling pathways that regulate cell behavior.
Concluding Remarks
The choice between this compound and Latrunculin A depends on the specific experimental question.
-
Latrunculin A is ideal for studies requiring rapid and potent sequestration of G-actin, leading to a swift collapse of the actin cytoskeleton. Its well-defined binding affinities make it a valuable tool for quantitative biochemical studies.
-
This compound , as a representative of the cytochalasans, is useful for investigating processes that are sensitive to the dynamics at the barbed end of actin filaments. Its potent cytotoxic and anti-proliferative effects also make it an interesting candidate for cancer research, although potential off-target effects should be considered.
This guide provides a foundational understanding to aid in the selection and application of these powerful research tools. For further in-depth analysis, consulting the primary literature is always recommended.
References
- 1. Actin Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Effects of cytochalasin D and latrunculin B on mechanical properties of cells. | Semantic Scholar [semanticscholar.org]
- 5. Buy this compound (EVT-1482501) [evitachem.com]
- 6. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Unraveling the Anticancer Potential of 19,20-Epoxycytochalasin C: A Comparative Analysis Across Diverse Cancer Models
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of novel therapeutic compounds is paramount. 19,20-Epoxycytochalasin C, a fungal metabolite, has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines. This guide provides a cross-validation of its effects, comparing its performance with other cytoskeletal and cell cycle inhibitors, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of this compound and Alternative Agents
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Below is a comparative summary of the IC50 values for this compound and other relevant compounds across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound (µM) | Cytochalasin D (µM) | Roscovitine (µM) (CDK2 Inhibitor) | Jasplakinolide (µM) (Actin Stabilizer) |
| HL-60 | Acute Promyelocytic Leukemia | 1.11[1] | - | ~0.1-2.7 | - |
| A549 | Lung Carcinoma | >10 | - | ~15.80 | - |
| SMMC-7721 | Hepatocellular Carcinoma | >10 | - | - | - |
| MCF-7 | Breast Adenocarcinoma | >10 | - | ~8.30 | - |
| SW480 | Colon Adenocarcinoma | >10 | - | - | - |
| HT-29 | Colon Adenocarcinoma | Potent activity observed | - | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | 8.0 | 6.0 | - | - |
| PC-3 | Prostate Carcinoma | - | - | - | 0.065 |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through a sophisticated mechanism primarily targeting the cellular cytoskeleton and cell cycle machinery.
Disruption of the Actin Cytoskeleton
As a member of the cytochalasin family, a primary mechanism of this compound is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, leading to a net depolymerization of actin filaments. This disruption has profound consequences for cancer cells, affecting their morphology, motility, and ability to divide.
Induction of Cell Cycle Arrest and Apoptosis
Experimental evidence demonstrates that this compound induces a dose-dependent S-phase arrest in the cell cycle of colon cancer cells.[2] This arrest is attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition. The inhibition of CDK2 prevents the cell from progressing through the S phase, ultimately leading to programmed cell death, or apoptosis.
The apoptotic cascade initiated by this compound appears to be mediated through the intrinsic or mitochondrial pathway. This involves the activation of caspase-3 and caspase-7, crucial executioner caspases in the apoptotic process.[2] Furthermore, in ovarian cancer cells, a related compound, epoxycytochalasin H, has been shown to induce apoptosis through mitochondrial damage and endoplasmic reticulum stress.
Signaling Pathways Targeted by this compound
The intricate interplay between the actin cytoskeleton and cell cycle regulation is a critical nexus for the anticancer activity of this compound. The disruption of actin dynamics triggers a cascade of signaling events that culminate in cell cycle arrest and apoptosis.
In Vivo Efficacy in a Preclinical Cancer Model
The anticancer potential of this compound has been validated in a preclinical in vivo model of colon cancer. In a study utilizing an azoxymethane-induced colon cancer model in mice, administration of this compound at a dose of 1 mg/kg intraperitoneally for 30 days demonstrated significant anticancer activity. Notably, this therapeutic effect was achieved without observable adverse side effects on the body weight of the animals, suggesting a favorable preliminary safety profile.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Following treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
References
A Comparative Guide to the Efficacy of 19,20-Epoxycytochalasin C: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 19,20-Epoxycytochalasin C, a potent fungal metabolite. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its primary mechanisms of action appear to be the disruption of actin filament dynamics and the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. For comparison, IC50 values for the standard chemotherapeutic agent Doxorubicin are included where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 1.11[1][2] | Not Available |
| HT-29 | Colorectal Carcinoma | 0.65 | Not Available |
| HCT-116 | Colorectal Carcinoma | Data not available in sources | ~0.05-0.2 |
| SW-620 | Colorectal Carcinoma | Efficacious, specific IC50 not stated | Not Available |
| A-549 | Lung Carcinoma | Efficacious, specific IC50 not stated | ~0.02-0.4 |
| SMMC-7721 | Hepatocellular Carcinoma | Moderate Activity | Not Available |
| MCF-7 | Breast Adenocarcinoma | Efficacious, specific IC50 not stated | ~0.05-0.5 |
| SW480 | Colorectal Adenocarcinoma | Moderate Activity | Not Available |
| PC-3 | Prostate Cancer | Efficacious, specific IC50 not stated | Not Available |
| FR-2 | Normal Breast Epithelial | No detrimental decrease in viability | Not Available |
| Vero | Normal Kidney Epithelial | No cytotoxicity observed | Not Available |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Key In Vitro Mechanisms of Action:
-
CDK2 Inhibition: this compound is a selective inhibitor of CDK2 with an IC50 of approximately 0.9 µM. This inhibition contributes to the halting of the cell cycle at the G1/S checkpoint.
-
Cell Cycle Arrest: Treatment with this compound induces a dose-dependent arrest in the S phase of the cell cycle in cancer cells like HT-29.
-
Apoptosis Induction: The compound promotes apoptosis through the activation and cleavage of caspase-3/7.
-
Actin Disruption: As a member of the cytochalasan family, it disrupts actin polymerization, affecting cell motility and shape.
In Vivo Efficacy: Promising Results in a Preclinical Cancer Model
The in vivo anticancer activity of this compound has been evaluated in a carcinogen-induced colon cancer model in mice.
Animal Model Data
| Animal Model | Treatment Regimen | Key Findings |
| Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) induced colon cancer in female BALB/c mice | Treatment for 30 days after tumor development (specific dosage not detailed in the initial source) | Significantly improved the lifespan of the mice and restrained colonic preneoplastic injuries and adenocarcinomas. |
These findings suggest that the potent in vitro activity of this compound translates to a therapeutic effect in a preclinical animal model of colon cancer. However, it is important to note that one study evaluating its in vivo antimalarial activity in a mouse model at a high dose (100 mg/kg) found the compound to be toxic with weak antiplasmodial activity.[3] This highlights the need for further dose-finding and toxicity studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) for 48 hours. Include untreated and blank (medium only) controls.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
In Vitro CDK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced by a kinase reaction.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing CDK2 enzyme, a suitable substrate (e.g., Histone H1), and the desired concentrations of this compound in kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP produced and thus to the kinase activity.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells (e.g., HT-29) to approximately 70-80% confluency and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.
Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Induced Colon Cancer Model
This is a widely used mouse model for inflammation-driven colorectal cancer.
-
Acclimatization: Acclimate female BALB/c mice (6-8 weeks old) for one week.
-
Initiation: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).
-
Promotion (Inflammation): One week after AOM injection, provide 2-3 cycles of DSS in the drinking water. Each cycle consists of 2.5% DSS for 7 days, followed by 14 days of regular drinking water.
-
Treatment: Following tumor development (monitored, for instance, by colonoscopy or at a predetermined time point), administer this compound (dose and route to be optimized) for a specified duration (e.g., 30 days). A vehicle control group should be included.
-
Monitoring: Monitor animal weight, signs of colitis (e.g., rectal bleeding, diarrhea), and survival throughout the experiment.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and collect the colons. Assess tumor number, size, and distribution. Perform histopathological analysis to confirm the presence and grade of adenomas and adenocarcinomas.
Visualizations
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the efficacy of this compound.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed anticancer signaling pathway of this compound.
References
A Head-to-Head Comparison of Cytochalasin Analogs on Actin Disruption: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cytochalasin analogs is critical for designing targeted experiments and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of various cytochalasin analogs, focusing on their efficacy in disrupting the actin cytoskeleton.
Cytochalasins are a group of fungal metabolites widely used as potent inhibitors of actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, they effectively cap the filament, preventing the addition of new actin monomers and leading to a net depolymerization of the actin cytoskeleton. This disruption of actin dynamics has profound effects on a multitude of cellular processes, including cell motility, division, and morphology. While all cytochalasins share this fundamental mechanism, their potencies and specific effects can vary significantly depending on their chemical structure.
This guide summarizes key quantitative data on the bioactivity of different cytochalasin analogs, details common experimental protocols for their study, and visualizes the underlying cellular pathways and experimental workflows.
Quantitative Comparison of Cytochalasin Analogs
The following table provides a summary of the reported inhibitory concentrations (IC50) and other quantitative measures of the effects of various cytochalasin analogs on actin-dependent processes. It is important to note that these values can vary depending on the cell type, experimental conditions, and specific assay used.
| Cytochalasin Analog | Target/Assay | Cell Type/System | Concentration/IC50 | Observed Effect |
| Cytochalasin B | Actin Polymerization | In vitro | Varies | Accelerates the rate of polymerization at all concentrations but lowers the final steady-state viscosity.[1] |
| Cytotoxicity | B16F10 cells | IC50 = 3.5 µM | Inhibition of cell proliferation.[2] | |
| Cytotoxicity | SKMEL28 cells | IC50 = 83 µM | Inhibition of cell proliferation.[2] | |
| Cytochalasin D | Actin Polymerization | In vitro | Substoichiometric | Inhibits the rate of polymerization and increases the critical concentration.[1] |
| Actin Polymerization | In vitro | Stoichiometric | Accelerates the rate of polymerization but lowers the final steady-state viscosity.[1] | |
| Barbed End Capping | In vitro | Kₘ ≈ 4.1 nM | Tightly caps the barbed end of actin filaments, inhibiting both polymerization and depolymerization.[3] | |
| F-actin content reduction | EAT cells | 0.5 µM | Equal reduction in F-actin content compared to Cytochalasin B and E at the same concentration.[4] | |
| Cytochalasin E | F-actin content reduction | EAT cells | 0.5 µM | Equal reduction in F-actin content compared to Cytochalasin B and D at the same concentration.[4] |
| Cell Morphology | EAT cells | 0.5 µM | Markedly altered cell morphology with the appearance of numerous blebs.[4] | |
| 7-O-acetyl CB | Cytotoxicity | B16F10 cells | IC50 = 3.5 µM | Inhibition of cell proliferation.[2] |
| Cytotoxicity | SKMEL28 cells | IC50 = 83 µM | Inhibition of cell proliferation.[2] |
Experimental Protocols
Accurate assessment of the effects of cytochalasin analogs on actin disruption relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Actin Polymerization Assay (Fluorescence-based)
This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Polymerization Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
Cytochalasin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Add the desired concentration of the cytochalasin analog or vehicle control to the wells of a microplate.
-
Initiate polymerization by adding the G-actin solution to the wells containing the polymerization buffer and the cytochalasin analog.
-
Immediately place the microplate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The rate of polymerization can be determined from the slope of the initial linear portion of the fluorescence curve.
Cellular F-actin Content Quantification (Phalloidin Staining)
This method quantifies the amount of filamentous actin (F-actin) in cells by staining with a fluorescently labeled phalloidin derivative, which binds specifically to F-actin.
Materials:
-
Cultured cells
-
Cytochalasin analogs
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., multi-well plate, coverslips).
-
Treat the cells with various concentrations of cytochalasin analogs or a vehicle control for the desired duration.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Stain the cells with the fluorescently labeled phalloidin solution.
-
(Optional) Counterstain the nuclei with a suitable dye like DAPI.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.
-
Quantify the mean fluorescence intensity per cell to determine the relative F-actin content.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of cytochalasin analogs on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cultured cells
-
Cytochalasin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with a range of concentrations of the cytochalasin analogs.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Visualizing the Impact of Cytochalasins
To better understand the experimental processes and the cellular pathways affected by cytochalasin analogs, the following diagrams have been generated using the DOT language.
Experimental Workflow for Assessing Actin Disruption
Caption: Workflow for analyzing cytochalasin-induced actin disruption.
Signaling Pathway of Actin Regulation Disrupted by Cytochalasins
Caption: Rho GTPase pathway and the inhibitory action of cytochalasins.
By providing a consolidated view of quantitative data, detailed experimental protocols, and clear visualizations of the underlying mechanisms, this guide aims to facilitate more informed and efficient research into the multifaceted effects of cytochalasin analogs on the actin cytoskeleton.
References
- 1. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of cytochalasins on F-actin and morphology of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 19,20-Epoxycytochalasin C for its Cellular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19,20-Epoxycytochalasin C with other cytochalasan derivatives, focusing on its specificity for cellular targets. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a potent fungal metabolite belonging to the cytochalasan family, known for its profound effects on the actin cytoskeleton. Like other cytochalasins, its primary cellular target is actin, where it functions as a polymerization inhibitor by binding to the barbed (+) ends of actin filaments. This activity disrupts cellular processes reliant on actin dynamics, such as cell motility, division, and maintenance of cell shape, ultimately leading to apoptosis in cancer cells.
Notably, emerging evidence suggests that this compound may possess additional cellular targets, including the cyclin-dependent kinase 2 (CDK2), indicating a broader and potentially more specific mechanism of action compared to other cytochalasins. The presence of the 19,20-epoxide group appears to enhance its cytotoxic activity against tumor cells when compared to its analogue, Cytochalasin C. This guide will delve into the available quantitative data, experimental protocols, and affected signaling pathways to provide a clear comparison of this compound with other relevant compounds.
Comparative Analysis of Cellular Targets
The primary target for all cytochalasins is the actin cytoskeleton. However, the affinity and specificity for actin, as well as potential off-target effects, can vary between different derivatives.
Actin Inhibition
Cytochalasins bind to the fast-growing barbed end of filamentous actin (F-actin), a mechanism that blocks both the assembly and disassembly of actin monomers. While direct comparative binding affinity data (Kd values) for this compound is limited in the reviewed literature, its potent cytotoxic effects suggest a high affinity for actin. The relative potency of cytochalasins in inhibiting actin polymerization has been described, with Cytochalasin D generally being more potent than Cytochalasin B. The epoxide group in this compound is suggested to increase its activity compared to Cytochalasin C.
CDK2 Inhibition
A significant finding is the potential of this compound to inhibit CDK2, a key regulator of the cell cycle. This off-actin target distinguishes it from many other cytochalasins and may contribute to its mechanism of inducing S-phase cell cycle arrest.
| Compound | Target | IC50 | Reference |
| This compound | CDK2 | ~0.9 µM | [1] |
Comparative Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the available IC50 values, providing a quantitative comparison with other cytochalasins where data is available.
| Cell Line | This compound (µM) | Cytochalasin C (µM) | Cytochalasin D (µM) | Cytochalasin B (µM) | Reference |
| HT-29 (Colon Cancer) | 0.65 | - | - | - | [1] |
| HL-60 (Leukemia) | 1.11 | - | - | - | [2] |
| A549 (Lung Cancer) | Moderately active | - | - | - | [3] |
| SMMC-7721 (Hepatoma) | Moderately active | - | - | - | [2] |
| MCF-7 (Breast Cancer) | Moderately active | - | - | - | [2] |
| SW480 (Colon Cancer) | Moderately active | - | - | - | [2] |
| P-388 (Murine Leukemia) | - | - | Potent | - | [3] |
| HeLa (Cervical Cancer) | - | - | - | 7.9 | [4] |
Note: "Moderately active" indicates that the compound showed activity, but a specific IC50 value was not provided in the cited source. A direct comparison is challenging due to variations in experimental conditions across different studies.
Signaling Pathways and Cellular Effects
This compound exerts its cellular effects primarily through the disruption of the actin cytoskeleton, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment with this compound has been shown to induce a dose-dependent S-phase arrest in the cell cycle of HT-29 colon cancer cells.[1] This effect is likely a consequence of both actin disruption, which is crucial for mitosis, and the potential inhibition of CDK2, a key regulator of the G1/S phase transition.
Apoptosis
This compound is a potent inducer of apoptosis. Studies have shown that it activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7.[1] This is a common downstream effect of significant cellular stress and damage caused by cytoskeletal disruption and cell cycle arrest.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.
Protocol:
-
Reaction Setup: In a 96-well plate, combine CDK2/Cyclin A enzyme, a suitable substrate (e.g., a peptide containing the CDK2 phosphorylation motif), and ATP.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are key markers of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a desired period to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate that is specifically cleaved by caspase-3 and -7 (e.g., a substrate containing the DEVD sequence).
-
Incubation: Incubate at room temperature to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the amount of active caspase-3/7 in the sample.[5]
Conclusion
This compound is a potent cytotoxic agent that primarily targets actin polymerization, a hallmark of the cytochalasan family. Its enhanced potency compared to some other cytochalasins, such as Cytochalasin C, may be attributed to its 19,20-epoxide moiety. A key distinguishing feature of this compound is its potential to inhibit CDK2, suggesting a dual mechanism of action that could be advantageous for anticancer applications. This dual activity on both the cytoskeleton and a key cell cycle regulator warrants further investigation to fully elucidate its therapeutic potential and specificity profile. The experimental protocols provided in this guide offer a starting point for researchers to further characterize and compare the activity of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Validating the Anti-Biofilm Efficacy of 19,20-Epoxycytochalasans: A Comparative Guide
This guide provides a comparative analysis of the anti-biofilm activity of 19,20-epoxycytochalasans, presenting key experimental data alongside alternative natural compounds. It is designed for researchers, scientists, and drug development professionals investigating novel strategies to combat biofilm-mediated microbial resistance. The guide details the experimental protocols used to generate the supporting data and includes visualizations of key processes and workflows.
Data Presentation: Comparative Anti-Biofilm Activity
The following table summarizes the quantitative data on the anti-biofilm performance of 19,20-epoxycytochalasan Q (ECQ) and other natural compounds against various pathogenic microorganisms.
| Compound/Agent | Target Microorganism | Concentration | Key Anti-Biofilm Effect | Citation |
| 19,20-Epoxycytochalasan Q (ECQ) | Candida albicans | 256 µg/mL | >95% inhibition of hyphal formation after 24h. | [1][2] |
| 19,20-Epoxycytochalasan Q (ECQ) | Candida albicans | 256 µg/mL | 82% reduction in surface roughness of 24h-preformed biofilms. | [2] |
| 19,20-Epoxycytochalasans (general) | Staphylococcus aureus | Sub-toxic levels | Demonstrated inhibitory effects against biofilms. | [3] |
| ECQ + Sophorolipids | Candida albicans | 8 or 16 µg/mL ECQ + 64 µg/mL Sophorolipids | Potent inhibition of hyphal formation, indicating synergistic effects. | [1][2] |
| EGCG-S + Erythromycin | Escherichia coli | 150-200 µg/mL EGCG-S + 10 µg/mL Antibiotic | ~97-98% inhibition of biofilm formation. | [4][5] |
| EGCG-S + Erythromycin | Mycobacterium smegmatis | 150 µg/mL EGCG-S + 15 µg/mL Antibiotic | 94-99% inhibition of biofilm formation. | [5] |
| Arbutin (ARB) | Staphylococcus aureus | 0.01 mg/mL | Biofilm inhibition via suppression of RNAII expression. | [6] |
| Vitamin C (VC) | Pseudomonas aeruginosa | Not specified | 100% inhibition of biofilm formation. | [6] |
| Gallic Acid (GA) | Pseudomonas aeruginosa | 0.156 mg/mL | Biofilm inhibition. | [6] |
Experimental Protocols
The data presented in this guide are derived from established methodologies for assessing anti-biofilm activity. The core protocols are detailed below.
Biofilm Inhibition and Biomass Quantification (Crystal Violet Assay)
This method quantifies the total biomass of a biofilm.
-
Culture Preparation: A culture of the target microorganism is grown overnight in a suitable rich medium (e.g., Tryptic Soy Broth - TSB).[7]
-
Inoculation and Treatment: The overnight culture is diluted (e.g., 1:100) into fresh medium. 196 µL of the diluted culture is added to the wells of a 96-well microtiter plate, followed by 4 µL of the test compound (e.g., 19,20-epoxycytochalasans) at the desired concentration.[7]
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at an optimal temperature (e.g., 37°C) to allow for biofilm formation.[8]
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution like phosphate-buffered saline (PBS) or water.[7][8]
-
Staining: The remaining adherent biofilms are fixed with methanol for 15 minutes and then stained with 0.1% crystal violet solution for 10-15 minutes at room temperature.[7][8]
-
Quantification: The plate is washed again to remove excess stain. The bound crystal violet is then solubilized using 30% acetic acid, and the absorbance is measured with a plate reader (typically at 550-595 nm).[8][9] The absorbance reading is directly proportional to the biofilm biomass.
Biofilm Viability Assessment (Metabolic Assay)
This assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.
-
Biofilm Formation: Biofilms are grown in a 96-well plate as described above.
-
Staining: After washing to remove planktonic cells, a solution of a metabolic indicator dye is added to the wells. Common dyes include:
-
Incubation and Quantification: The plate is incubated to allow for the color change to develop. The resulting fluorescence or absorbance is then measured using a plate reader. A decrease in signal compared to the untreated control indicates a reduction in cell viability.
Biofilm Structure Visualization (Microscopy)
High-resolution imaging techniques are used to visualize the three-dimensional structure of the biofilm and the morphological changes induced by treatment.
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques were used to visualize the effects of 19,20-epoxycytochalasin Q on C. albicans biofilms.[1][2] They reveal details about hyphal fragmentation, reductions in biofilm biomass, and changes in surface topology and roughness, providing qualitative and quantitative validation of the anti-biofilm effect.[1][2]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating anti-biofilm agents and a key signaling pathway involved in biofilm formation.
Caption: Experimental workflow for assessing anti-biofilm activity.
Caption: Simplified Quorum Sensing (QS) pathway in Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell cycle-dependent hyphal and biofilm formation by a novel cytochalasin 19,20‑epoxycytochalasin Q in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans Act as Inhibitors of Biofilm Formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity [mdpi.com]
- 7. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 19,20-Epoxycytochalasin C: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Information
This document provides comprehensive guidance on the proper disposal procedures for 19,20-Epoxycytochalasin C, a potent fungal metabolite known for its cytotoxic properties and its ability to disrupt actin polymerization.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The information presented here is intended for researchers, scientists, and drug development professionals actively working with this compound.
Key Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C30H37NO7 | [2] |
| Molecular Weight | 523.62 g/mol | [2] |
| CAS Number | 189351-79-9 | [2] |
| GHS Hazard Statements | H302, H410 | [2] |
Experimental Protocols: Disposal Procedures
The following step-by-step methodologies are based on established safety protocols for handling cytotoxic and environmentally hazardous chemicals, in accordance with the available Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form to avoid aerosol formation.[2]
Disposal of Solid this compound
-
Collection: Carefully collect all solid waste, including residual powder and contaminated items such as weighing paper.
-
Packaging: Place the collected solid waste into a clearly labeled, sealed container. The label should include "Hazardous Waste," "Cytotoxic," and "this compound."
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
Disposal: Arrange for pickup and disposal by an approved hazardous waste disposal company. Do not dispose of solid this compound in regular laboratory trash.
Disposal of Liquid Waste (Solutions)
-
Collection: Collect all liquid waste containing this compound, including unused solutions and rinsates. The compound is soluble in ethanol, methanol, DMF, and DMSO.[3]
-
Packaging: Transfer the liquid waste to a sealed, leak-proof, and clearly labeled container. The label must indicate "Hazardous Waste," "Cytotoxic," "Flammable Liquid" (if a flammable solvent was used), and list the chemical constituents, including "this compound" and the solvent.
-
Storage: Store the container in a designated hazardous waste area, segregated from incompatible materials.
-
Disposal: The waste must be disposed of through an approved waste disposal plant.[2] Avoid releasing the substance into the environment.[2]
Decontamination and Disposal of Contaminated Labware
-
Decontamination: Reusable labware (e.g., glassware) should be decontaminated. A potential method involves soaking the labware in a solution capable of degrading cytochalasins, such as a strong oxidizing agent, although specific decontamination solutions for this compound are not detailed in the provided search results. Alternatively, thorough rinsing with a suitable solvent (e.g., ethanol, methanol) can be performed, with the rinsate collected as hazardous liquid waste.
-
Disposal of Single-Use Items: Disposable items such as pipette tips, gloves, and bench paper that have come into contact with this compound must be treated as hazardous waste.
-
Packaging and Disposal: Collect all contaminated disposable items in a designated, labeled hazardous waste container for incineration by an approved waste disposal facility.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powdered spills, avoid creating dust. Gently cover the spill with an absorbent material. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Collection: Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or decontamination solution, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate safety personnel.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 19,20-Epoxycytochalasin C, a fungal metabolite with cytotoxic properties. Due to conflicting safety classifications from different suppliers, a cautious approach adhering to the more stringent safety protocols is strongly recommended.
Hazard and Safety Data Summary
Conflicting information exists regarding the hazards of this compound. To ensure the highest level of safety, personnel should be aware of all potential hazards.
| Supplier | GHS Classification | Hazard Statements |
| DC Chemicals | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects.[1] |
| Cayman Chemical | Not classified according to GHS | None |
Given the potential for cytotoxicity and the "harmful if swallowed" classification, it is prudent to handle this compound as a hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact.[1] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes.[1] |
| Body Protection | Impervious, disposable lab coat or gown | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Necessary when handling the powder form to avoid inhalation.[1] |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure risk.
Engineering Controls:
-
Ventilation: All handling of this compound, especially in its powder form, should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid the formation of dust and aerosols.[1]
-
Accessible Safety Equipment: An eye wash station and a safety shower must be readily accessible in the laboratory.[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing (for solid form):
-
Perform weighing within a chemical fume hood.
-
Use a dedicated, labeled weigh boat.
-
Handle with care to prevent generating dust.
-
-
Reconstitution/Dilution:
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
The compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Cytotoxic Waste Containers: All solid and liquid waste contaminated with this compound must be disposed of in clearly labeled, leak-proof cytotoxic waste containers.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.
-
PPE: All used PPE, including gloves, gowns, and masks, should be disposed of as cytotoxic waste.
Disposal Procedure:
-
Containment: Securely seal all cytotoxic waste containers before removal from the laboratory.
-
Labeling: Ensure all containers are clearly labeled with "Cytotoxic Waste" and any other labels required by your institution's waste management program.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical and cytotoxic waste. This typically involves disposal through an approved hazardous waste management service.[1]
-
Environmental Precaution: Avoid releasing this compound into the environment. Do not dispose of it down the drain.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheets before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
